BTT 3033
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)pyrazol-4-yl]sulfonyl-methylamino]phenyl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3S/c1-28(33(31,32)22-15-25-29(16-22)21-11-7-17(24)8-12-21)20-13-9-19(10-14-20)27-23(30)26-18-5-3-2-4-6-18/h2-16H,1H3,(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLIQOPYDUKWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BTT-3033: A Deep Dive into its Mechanism of Action as a Selective α2β1 Integrin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BTT-3033 is an orally active, conformation-selective small molecule inhibitor of the α2β1 integrin. By binding to the α2I domain of the integrin, BTT-3033 effectively modulates cellular adhesion, proliferation, and survival. This technical guide elucidates the core mechanism of action of BTT-3033, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it impacts. The information compiled herein is intended to provide a comprehensive resource for researchers and professionals in the field of drug development.
Core Mechanism of Action
BTT-3033 functions as a selective antagonist of the α2β1 integrin, a transmembrane receptor crucial for cell-matrix interactions, particularly the binding of cells to collagen.[1][2] Its primary mechanism involves binding to the I-domain of the α2 subunit, thereby inhibiting the interaction between the integrin and its ligand, collagen I.[1][2] This inhibition has been shown to be conformation-selective, with BTT-3033 preferentially recognizing the non-activated state of the α2β1 integrin, which is particularly relevant under shear stress conditions, such as those found in blood flow.[2]
The functional consequences of this inhibition are multifaceted and cell-type dependent, ranging from the prevention of platelet aggregation to the induction of apoptosis in cancer cells and the relaxation of smooth muscle tissue.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity of BTT-3033 from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of BTT-3033
| Parameter | Value | Cell/System | Conditions | Source |
| EC50 (α2β1 Inhibition) | 130 nM | CHO-α2wt cells | Adhesion to rat tail collagen I, 2 hours | [1] |
| EC50 (Platelet Binding Inhibition) | 6 µM | Mouse whole blood | Binding to collagen I coated capillaries under flow | [1] |
| IC50 (Ovarian Cancer Cell Proliferation - PTX alone) | OVCAR3: 0.45 µMSKOV3: 0.35 µM | OVCAR3 and SKOV3 cells | Paclitaxel (PTX) treatment | [5] |
| IC50 (Ovarian Cancer Cell Proliferation - PTX + BTT-3033) | OVCAR3: 0.03 µMSKOV3: 0.02 µM | OVCAR3 and SKOV3 cells | Pretreatment with 1 µM BTT-3033 followed by PTX | [5] |
Table 2: Effects of BTT-3033 on Cancer Cell Viability and Apoptosis
| Cell Line | Concentration | Treatment Duration | Effect | Source |
| LNcap-FGC (Prostate Cancer) | 25 µM, 50 µM | 48 hours | Decreased cell viability | [1] |
| DU-145 (Prostate Cancer) | 25 µM, 50 µM | 48 hours | Decreased cell viability | [1] |
| LNcap-FGC (Prostate Cancer) | 5 µM, 25 µM, 50 µM | 48 hours | Induced apoptosis (20%, 32%, 47% respectively) | [1] |
| DU-145 (Prostate Cancer) | 5 µM, 25 µM, 50 µM | 48 hours | Induced apoptosis (26%, 41%, 59% respectively) | [1] |
| OVCAR3 (Ovarian Cancer) | ≥ 1 µM | Not specified | Suppressed proliferation | [5] |
| SKOV3 (Ovarian Cancer) | ≥ 1 µM | Not specified | Suppressed proliferation | [5] |
| OVCAR3 (Ovarian Cancer) | 1 µM BTT-3033 + PTX | Not specified | Increased apoptosis from 4.2% to 87.0% | [5] |
| SKOV3 (Ovarian Cancer) | 1 µM BTT-3033 + PTX | Not specified | Increased apoptosis from 2.4% to 88.5% | [5] |
Table 3: In Vivo Anti-inflammatory Effects of BTT-3033
| Animal Model | Dosage and Administration | Effect | Source |
| Mouse air pouch model | 10 mg/kg, oral administration (24h and 2h before PAF induction) | Anti-inflammatory effects | [1] |
| Arachidonic acid-induced ear edema model | 10 mg/kg, oral administration (48h, 24h, and 2h before ear swelling) | Anti-inflammatory effects | [1] |
Signaling Pathways Modulated by BTT-3033
BTT-3033-mediated inhibition of α2β1 integrin triggers a cascade of downstream signaling events. In cancer cells, this primarily leads to the induction of apoptosis through the intrinsic pathway. In prostate stromal cells, it affects pathways related to cell contraction and proliferation.
Apoptotic Signaling Pathway in Cancer Cells
In prostate and ovarian cancer cells, BTT-3033 promotes apoptosis by suppressing the pro-survival signals typically initiated by α2β1 integrin engagement with collagen.[5][6] This involves the activation of reactive oxygen species (ROS) production, upregulation of the pro-apoptotic protein Bax, dissipation of the mitochondrial membrane potential (ΔΨm), and subsequent activation of caspase-3.[1][5] Furthermore, studies have indicated that BTT-3033 can suppress the α2β1 integrin/mitogen-activated protein kinase 7 (MAPK7) signaling pathway.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel α2β1 integrin inhibitors reveal that integrin binding to collagen under shear stress conditions does not require receptor preactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - Li - Annals of Translational Medicine [atm.amegroups.org]
- 4. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Integrin α2β1 Inhibitor BTT 3033: A Deep Dive into its Regulation of the Actin Cytoskeleton
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule BTT 3033, a selective inhibitor of integrin α2β1, has emerged as a significant modulator of cellular processes governed by the actin cytoskeleton. By targeting the α2I domain of integrin α2β1, this compound disrupts cell-matrix adhesion, leading to downstream effects on cell contraction, proliferation, and migration.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on actin cytoskeleton regulation, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways. This information is critical for researchers investigating cytoskeletal dynamics, as well as for professionals in drug development exploring the therapeutic potential of integrin inhibition.
Core Mechanism of Action
This compound is a conformation-selective inhibitor of integrin α2β1 with an EC50 of 130 nM for the inhibition of α2β1-mediated cell adhesion to collagen I.[1] Its primary mechanism involves binding to the α2I domain, thereby preventing the interaction between the integrin and its extracellular matrix (ECM) ligands, most notably collagen. This inhibition of integrin-ECM engagement disrupts the crucial link between the extracellular environment and the intracellular actin cytoskeleton, triggering a cascade of signaling events that ultimately alter cellular mechanics and behavior.
Quantitative Data on this compound's Effects
The impact of this compound on cellular functions related to the actin cytoskeleton has been quantified in several studies. The following tables summarize key quantitative findings.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Viability | Citation |
| WPMY-1 | 0.3 | 96 | No significant alteration | [2] |
| WPMY-1 | 1 | 96 | No significant alteration | [2] |
| WPMY-1 | 3 | 96 | Compromised viability (not significant) | [2] |
| WPMY-1 | 10 | - | Halted cell proliferation | [2] |
| LNcap-FGC | 25 | 48 | Inhibition of cell viability | [1] |
| LNcap-FGC | 50 | 48 | Inhibition of cell viability | [1] |
| DU-145 | 25 | 48 | Inhibition of cell viability | [1] |
| DU-145 | 50 | 48 | Inhibition of cell viability | [1] |
Table 2: Phosphoproteomic Changes in Response to this compound in WPMY-1 Cells
A phosphoproteomic analysis of human prostate stromal cells (WPMY-1) treated with this compound revealed dose-dependent inhibition of phosphorylation for several key proteins involved in actin regulation and signaling.
| Protein | Function | Observed Effect | Citation |
| LIMA1 (LIM domain and actin-binding protein 1) | Focal adhesion and cytoskeleton regulation | Dose-dependent phosphorylation inhibition | [2][3] |
| ZYX (Zyxin) | Focal adhesion and cytoskeleton regulation | Dose-dependent phosphorylation inhibition | [2][3] |
| TRIP6 (Thyroid receptor-interacting protein 6) | Focal adhesion and cytoskeleton regulation | Dose-dependent phosphorylation inhibition | [2][3] |
| PLK1 (Polo-like kinase 1) | Cell cycle and cytoskeletal dynamics | Dose-dependent phosphorylation inhibition | [2] |
| DVL2 (Dishevelled segment polarity protein 2) | GTPase signaling | Dose-dependent phosphorylation inhibition | [2] |
Signaling Pathways Modulated by this compound
This compound-mediated inhibition of integrin α2β1 instigates a signaling cascade that converges on the actin cytoskeleton. The primary pathways affected are those related to focal adhesions and small GTPase signaling.
Focal Adhesion and LIM Domain Protein Signaling
Integrin engagement with the ECM is a prerequisite for the formation of focal adhesions, which are dynamic structures that physically link the actin cytoskeleton to the ECM. This compound, by blocking this initial interaction, prevents the recruitment and activation of key focal adhesion proteins. Among the significantly affected proteins are the LIM domain-containing proteins LIMA1, Zyxin (ZYX), and TRIP6.[2][3] These proteins are crucial for the structural integrity and signaling functions of focal adhesions. Their dose-dependent dephosphorylation upon this compound treatment suggests a disruption in the signaling cascade that maintains cytoskeletal tension and organization.
Figure 1: this compound's effect on the focal adhesion pathway.
Small GTPase Mediated Signal Transduction
Gene Ontology (GO) and KEGG pathway analyses of phosphoproteomic data from this compound-treated cells have highlighted the significant enrichment of terms related to "small GTPase mediated signal transduction".[2][3] This indicates that this compound influences the activity of Rho family GTPases, which are master regulators of the actin cytoskeleton. The dephosphorylation of DVL2, a protein known to activate Rho GTPases, provides a direct link between this compound treatment and the modulation of this pathway.[2] Furthermore, the involvement of Polo-like kinase 1 (PLK1), another protein with inhibited phosphorylation, suggests a broader impact on cytoskeletal dynamics, potentially through its interaction with Rho GTPase signaling components.[2]
Figure 2: this compound's influence on small GTPase signaling.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the studies of this compound's effects on the actin cytoskeleton.
Cell Culture and this compound Treatment
-
Cell Line: Human prostate stromal cells (WPMY-1) are a commonly used model.
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: For phosphoproteomic and cell viability assays, WPMY-1 cells are treated with varying concentrations of this compound (e.g., 1 µM and 10 µM) or a solvent control (e.g., DMSO) for specified durations.
Phosphoproteomic Analysis
The following workflow outlines the key steps in a typical phosphoproteomic experiment to identify downstream targets of this compound.
Figure 3: A generalized workflow for phosphoproteomic analysis.
-
1. Cell Lysis and Protein Extraction: Treated cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
2. Protein Digestion: Extracted proteins are typically reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
3. Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, phosphopeptides are enriched from the total peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
4. LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) for identification and quantification.
-
5. Data Analysis and Bioinformatics: The resulting spectral data is processed using specialized software to identify the phosphopeptides and quantify their relative abundance between different treatment groups. Subsequent bioinformatics analyses, such as Gene Ontology (GO) enrichment, KEGG pathway analysis, and Kinase-Substrate Enrichment Analysis (KSEA), are performed to elucidate the biological significance of the observed changes.[2]
Cell Viability Assay
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of this compound for the desired time.
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Conclusion
This compound serves as a powerful tool for dissecting the intricate relationship between integrin signaling and actin cytoskeleton regulation. Its inhibitory action on integrin α2β1 triggers a cascade of events that lead to the dephosphorylation of key proteins within the focal adhesion and Rho GTPase signaling pathways. This ultimately results in significant alterations to cellular functions such as contraction and proliferation. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the mechanisms and therapeutic potential of targeting the integrin-cytoskeleton axis. Future investigations will likely focus on delineating the precise molecular interactions within these pathways and evaluating the efficacy of this compound and similar compounds in preclinical models of diseases characterized by aberrant cell-matrix interactions and cytoskeletal dynamics.
References
An In-depth Technical Guide on BTT-3033: Targeting Integrin α2β1 and its Intersection with Small GTPase Mediated Signal Transduction
Audience: Researchers, scientists, and drug development professionals.
Abstract: BTT-3033 is a novel, orally active, small molecule inhibitor targeting the α2β1 integrin, a key collagen receptor implicated in the pathogenesis of fibrotic diseases and certain cancers. Mechanistic studies suggest that the therapeutic effects of BTT-3033, which include inhibition of cell proliferation and smooth muscle contraction, are linked to the modulation of downstream signaling pathways. Notably, phosphoproteomic analyses predict a functional connection between BTT-3033-mediated α2β1 inhibition and the regulation of small GTPase signaling. This guide provides a comprehensive overview of BTT-3033, its mechanism of action, a summary of quantitative preclinical data, and detailed protocols for key experimental assays relevant to its study. It further visualizes the proposed signaling cascade and experimental workflows to facilitate a deeper understanding for research and development professionals.
Introduction to BTT-3033 and Small GTPases
Small GTP-binding proteins of the Rho family, particularly Rac1 and Cdc42, are critical molecular switches that regulate a vast array of cellular functions. These include actin cytoskeleton organization, cell motility, cell cycle progression, and gene transcription[1][2]. They cycle between an inactive, GDP-bound state and an active, GTP-bound state. In their active form, they bind to downstream effectors, such as p21-activated protein kinase (PAK), to initiate signaling cascades[2][3][4].
Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion and transduce signals that control cell behavior[5]. The α2β1 integrin, a receptor for collagen, is a key player in pathological processes such as fibrosis and inflammation. BTT-3033 (1-(4-fluorophenyl)-N-methyl-N-[4[[(phenylamino)carbonyl]amino]phenyl]-1H-pyrazole-4-sulfonamide) is a selective, conformation-specific inhibitor of integrin α2β1 that binds to its α2I domain[5][6][7]. By blocking this interaction, BTT-3033 presents a promising therapeutic strategy for diseases like idiopathic pulmonary fibrosis (IPF) and benign prostate hyperplasia (BPH)[5][8]. Recent evidence suggests a convergence of these two areas, where the inhibition of integrin α2β1 by BTT-3033 impacts downstream small GTPase signaling pathways[5][7][8].
Proposed Mechanism of Action and Signaling Pathway
BTT-3033 selectively inhibits the α2β1 integrin, preventing its binding to collagen. This disruption of cell-matrix interaction is the primary mechanism of action. Integrin engagement is known to activate intracellular signaling hubs, including focal adhesions, which in turn modulate the activity of Rho family GTPases.
A phosphoproteomic analysis of human prostate stromal cells treated with BTT-3033 predicted an enrichment in the regulation of GTPase signaling pathways based on proteins co-regulated with integrin α2[5][7]. The study further highlighted that downstream effectors of Rac/Cdc42 signaling, such as LIM domain kinases, were affected in a dose-dependent manner[5]. This suggests a signaling cascade where BTT-3033, by inhibiting the α2β1 integrin, modulates the activity of Rac and/or Cdc42, leading to changes in cytoskeletal dynamics and gene expression that underlie its anti-proliferative and anti-fibrotic effects.
Data Presentation: Quantitative Analysis of BTT-3033
The following tables summarize key quantitative data from preclinical studies of BTT-3033.
Table 1: In Vitro Activity and Potency of BTT-3033
| Assay Description | Target/Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Cell Adhesion Inhibition | CHO-α2wt cells on Collagen I | EC50 | 130 nM | [6][7] |
| Platelet Binding Inhibition | Human platelets on Collagen I | - | Inhibition at 10 µM | [6] |
| Whole Blood Binding Inhibition | Mouse whole blood on Collagen I | EC50 | 6 µM | [6] |
| Smooth Muscle Contraction | Human prostate tissue | - | Inhibition at 1 µM |[5][6] |
Table 2: Effects of BTT-3033 on Cell Proliferation and In Vivo Models
| Model System | Cell Type / Animal Model | Concentration / Dose | Effect | Reference |
|---|---|---|---|---|
| Cell Proliferation | Human Prostate Stromal (WPMY-1) | 1 µM | No significant effect | [5][8] |
| Cell Proliferation | Human Prostate Stromal (WPMY-1) | 10 µM | Inhibition of cell growth | [5][8] |
| Cell Viability | Prostate Cancer (LNcap-FGC, DU-145) | 25-50 µM | Inhibition of viability, G1 arrest | [6] |
| Synergistic Effect | Ovarian Cancer (OVCAR3, SKOV3) | 1 µM BTT-3033 + Paclitaxel | Decreased Paclitaxel IC50 >10-fold | [7] |
| Acute Inflammation | Mouse Air Pouch Model | 10 mg/kg (p.o.) | ~50% reduction in leukocyte infiltration |[9] |
Experimental Protocols
Rac1/Cdc42 Activation Pull-Down Assay
This protocol describes a widely used method to selectively isolate and quantify the active, GTP-bound form of Rac1 and Cdc42 from cell lysates. The assay relies on the high affinity of the p21-binding domain (PBD) of the PAK effector protein for GTP-bound Rac/Cdc42[2][10][11].
Materials:
-
Cells of interest cultured and treated with BTT-3033 or vehicle control.
-
PAK-PBD GST-fusion protein coupled to agarose beads (e.g., from commercial kits).
-
Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).
-
Positive Control: GTPγS (a non-hydrolyzable GTP analog).
-
Negative Control: GDP.
-
SDS-PAGE Sample Buffer (2X, reducing).
-
Primary antibody specific for Rac1 or Cdc42.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
Procedure:
-
Cell Lysis: After experimental treatment, wash cells once with ice-cold PBS. Lyse cells directly on the plate by adding ice-cold Lysis Buffer. Scrape cells, transfer lysate to a microfuge tube, and clarify by centrifuging at 14,000 x g for 10 minutes at 4°C[2][3].
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a Bradford or BCA assay). Normalize all samples to the same concentration with Lysis Buffer (typically 0.5 - 1 mg total protein per assay)[1][2].
-
Affinity Precipitation (Pull-Down):
-
Washing: Pellet the beads by brief centrifugation (e.g., 14,000 x g for 10-20 seconds). Carefully aspirate the supernatant. Wash the beads 3 times with 0.5 mL of Lysis Buffer, pelleting the beads each time[2].
-
Elution and Sample Preparation: After the final wash, carefully remove all supernatant. Resuspend the bead pellet in 20-40 µL of 2X SDS-PAGE sample buffer. Boil the samples for 5 minutes to dissociate the proteins from the beads[2].
-
Western Blot Analysis: Centrifuge the samples to pellet the beads. Load the supernatant onto an SDS-PAGE gel, along with the "Total Rac1/Cdc42" control samples. Perform standard Western blotting using a primary antibody against Rac1 or Cdc42 to detect the amount of active, pulled-down protein. The total lysate lane confirms equal protein loading.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This is the most common preclinical animal model used to evaluate potential anti-fibrotic therapies for IPF[12][13]. Bleomycin administration induces lung injury, inflammation, and subsequent fibrosis that mimics aspects of the human disease[14][15].
Materials:
-
Mice (C57BL/6 strain is commonly used due to its susceptibility to fibrosis)[14].
-
Bleomycin sulfate, sterile saline.
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
-
Intratracheal instillation device (e.g., MicroSprayer®) or nebulizer[12][16].
Procedure:
-
Animal Acclimatization: House mice according to institutional guidelines for at least one week before the experiment.
-
Bleomycin Administration:
-
Anesthetize the mouse.
-
Administer a single dose of bleomycin (e.g., 1.5 - 3.0 mg/kg) dissolved in sterile saline via intratracheal instillation[12]. This ensures direct delivery to the lungs. Alternatively, nasal nebulization can be used for a more uniform distribution[16]. The control group receives sterile saline only.
-
-
Treatment Protocol: BTT-3033 (or vehicle) administration can be initiated prophylactically (before or at the time of bleomycin injury) or therapeutically (e.g., 7-10 days after injury, once fibrosis is established)[13]. Administration is typically via oral gavage daily.
-
Monitoring: Monitor animals for body weight changes and clinical signs of distress. A moderate body weight loss following bleomycin administration is expected[13].
-
Endpoint Analysis (typically at Day 14 or 21):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell counts (total and differential) and total protein concentration[15].
-
Histopathology: Harvest lungs and fix in formalin. Embed in paraffin, section, and stain with Masson's Trichrome (for collagen) and H&E. Score fibrosis severity using the semi-quantitative Ashcroft scoring system[15][16].
-
Biochemical Analysis: Homogenize a portion of the lung tissue to measure collagen content using a Sircol™ Collagen Assay or by quantifying hydroxyproline levels.
-
GTPase Activity: A portion of the lung tissue can be snap-frozen and processed for a Rac1/Cdc42 activation assay as described in Protocol 4.1.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a compound like BTT-3033 in a preclinical fibrosis model.
Conclusion and Future Directions
BTT-3033 is a potent and selective inhibitor of integrin α2β1 with demonstrated efficacy in preclinical models of inflammation and fibrosis-related conditions. While its primary mechanism involves blocking collagen-integrin interactions, emerging evidence strongly suggests that its downstream effects are mediated, at least in part, through the modulation of small GTPase signaling pathways, including Rac and Cdc42.
For drug development professionals, this dual aspect of BTT-3033's activity is significant. It not only targets an upstream cell-matrix interaction but also influences the core intracellular machinery responsible for cell migration and proliferation. Future research should focus on direct experimental validation to precisely quantify the dose-dependent effects of BTT-3033 on Rac1 and Cdc42 activation in relevant cell types (e.g., fibroblasts, smooth muscle cells). Such studies, utilizing the protocols outlined herein, will further elucidate the compound's mechanism of action and solidify its potential as a novel therapeutic for fibrotic diseases.
References
- 1. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Visualization of the Activity of Rac1 Small GTPase in a Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - Li - Annals of Translational Medicine [atm.amegroups.org]
- 9. Sulfonamide inhibitors of α2β1 integrin reveal the essential role of collagen receptors in in vivo models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rac1/Cdc42活性化アッセイキット The Rac1/Cdc42 Activation Assay provides an effective method for detecting Rac & Cdc42 activity in cell lysates. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 13. aragen.com [aragen.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
The Role of BTT-3033 in Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTT-3033, a selective inhibitor of α2β1 integrin, has emerged as a promising agent in oncology research, demonstrating a significant role in the induction of cancer cell apoptosis. This technical guide provides a comprehensive overview of the mechanisms of action, key experimental findings, and detailed protocols related to the pro-apoptotic effects of BTT-3033 in cancer cells. The document focuses on the signaling pathways involved, the synergistic potential of BTT-3033 with conventional chemotherapy, and the quantitative data supporting its efficacy in both prostate and ovarian cancer cell lines.
Introduction
Integrins, a family of transmembrane receptors, play a crucial role in cell adhesion, signaling, and survival. The α2β1 integrin, a receptor for collagen and laminin, is frequently overexpressed in various cancers and is associated with tumor progression, metastasis, and chemoresistance. BTT-3033 is a small molecule inhibitor that selectively targets the α2β1 integrin, thereby disrupting its downstream signaling pathways and promoting programmed cell death, or apoptosis, in cancer cells. This guide will delve into the technical aspects of BTT-3033's impact on cancer cell apoptosis, providing valuable insights for researchers and drug development professionals.
Mechanism of Action
BTT-3033 induces apoptosis in cancer cells through a multi-faceted mechanism primarily centered on the inhibition of the α2β1 integrin signaling pathway. This inhibition triggers a cascade of intracellular events, leading to cell death.
Induction of Oxidative Stress
A key event in BTT-3033-mediated apoptosis is the generation of reactive oxygen species (ROS). The disruption of α2β1 integrin signaling leads to an imbalance in the cellular redox state, resulting in increased ROS levels. This oxidative stress damages cellular components and activates downstream apoptotic pathways.
Mitochondrial Dysfunction
The accumulation of ROS contributes to the loss of mitochondrial membrane potential (MMP). This depolarization of the mitochondrial membrane is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
Activation of the Caspase Cascade
The release of mitochondrial proteins, such as cytochrome c, initiates the activation of the caspase cascade. Specifically, BTT-3033 has been shown to increase the activity of caspase-3, an executioner caspase that cleaves a broad range of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Modulation of Apoptotic Proteins
BTT-3033 treatment leads to the upregulation of pro-apoptotic proteins, such as Bax. Bax promotes apoptosis by translocating to the mitochondria and facilitating the release of cytochrome c.
Inhibition of Pro-Survival Signaling
The α2β1 integrin is known to activate pro-survival signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. BTT-3033 has been shown to suppress the phosphorylation of MKK7, a key component of the JNK signaling pathway, which is implicated in cell survival and proliferation.
Signaling Pathways
The signaling cascade initiated by BTT-3033 leading to apoptosis is complex and involves the interplay of several key molecules.
Quantitative Data
The pro-apoptotic effects of BTT-3033 have been quantified in various cancer cell lines, both as a monotherapy and in combination with other anti-cancer agents.
Table 1: In Vitro Efficacy of BTT-3033 in Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| OVCAR3 | BTT-3033 | 29.6[1] |
| SKOV3 | BTT-3033 | 44.0[1] |
| OVCAR3 | Paclitaxel | 0.45[1] |
| SKOV3 | Paclitaxel | 0.35[1] |
| OVCAR3 | Paclitaxel + 1 µM BTT-3033 | 0.03[1] |
| SKOV3 | Paclitaxel + 1 µM BTT-3033 | 0.02[1] |
Table 2: Apoptosis Induction by BTT-3033 and Paclitaxel in Ovarian Cancer Cell Lines
| Cell Line | Treatment | % Apoptotic Cells |
| OVCAR3 | Control | 4.2[1] |
| OVCAR3 | 1 µM Paclitaxel | 70.3[1] |
| OVCAR3 | 1 µM Paclitaxel + 1 µM BTT-3033 | 87.0[1] |
| SKOV3 | Control | 2.4[1] |
| SKOV3 | 1 µM Paclitaxel | 66.6[1] |
| SKOV3 | 1 µM Paclitaxel + 1 µM BTT-3033 | 88.5[1] |
Table 3: Apoptosis Induction by BTT-3033 in Prostate Cancer Cell Lines
| Cell Line | BTT-3033 Concentration (µM) | % Apoptotic Cells |
| LNcap-FGC | 5 | ~20 |
| LNcap-FGC | 25 | ~32 |
| LNcap-FGC | 50 | ~47 |
| DU-145 | 5 | ~26 |
| DU-145 | 25 | ~41 |
| DU-145 | 50 | ~59 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate BTT-3033-induced apoptosis.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of BTT-3033 and/or other compounds for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with BTT-3033 as required.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA (10 mM stock in DMSO)
-
Serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black 96-well plate or on coverslips.
-
Treat cells with BTT-3033 for the desired duration.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Assay)
This assay utilizes the cationic dye JC-1, which exhibits a fluorescence shift upon aggregation in healthy mitochondria with high membrane potential.
Materials:
-
JC-1 reagent
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Treat cells with BTT-3033.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence of JC-1 aggregates (red, Ex/Em ~585/590 nm) and JC-1 monomers (green, Ex/Em ~510/527 nm).
-
The ratio of red to green fluorescence is used as an indicator of MMP.
Caspase-3 Activity Assay (Colorimetric Assay)
This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Treat cells with BTT-3033.
-
Lyse the cells using the provided lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add reaction buffer containing DTT to each well.
-
Add the DEVD-pNA substrate and incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 405 nm.
Conclusion
BTT-3033 represents a targeted therapeutic strategy with significant potential for the treatment of cancers overexpressing α2β1 integrin. Its ability to induce apoptosis through multiple interconnected pathways, including the generation of oxidative stress, mitochondrial dysfunction, and caspase activation, underscores its promise as an anti-cancer agent. Furthermore, the synergistic effects observed when BTT-3033 is combined with conventional chemotherapeutics like paclitaxel suggest its potential to enhance treatment efficacy and overcome drug resistance. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of BTT-3033 as a novel cancer therapy.
References
Target Validation of BTT-3033 in Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant clinical challenge, often characterized by late-stage diagnosis and the development of chemoresistance. The tumor microenvironment, particularly the interaction between cancer cells and the extracellular matrix (ECM), plays a crucial role in disease progression, metastasis, and drug resistance. Integrins, a family of transmembrane receptors that mediate cell-ECM adhesion, are key players in these processes. The α2β1 integrin, a receptor for collagen, has emerged as a promising therapeutic target in ovarian cancer due to its association with poor prognosis and chemoresistance.[1] This technical guide provides an in-depth overview of the target validation of BTT-3033, a selective inhibitor of α2β1 integrin, in the context of ovarian cancer.
BTT-3033: A Selective α2β1 Integrin Inhibitor
BTT-3033 is a small molecule inhibitor that selectively targets the α2β1 integrin.[1] Its mechanism of action involves binding to the α2I domain of the integrin, thereby inhibiting its interaction with collagen.[1] Preclinical studies have demonstrated that BTT-3033 can inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of BTT-3033 in ovarian cancer cell lines, primarily focusing on its synergistic effects with the chemotherapeutic agent paclitaxel.
Table 1: Effect of BTT-3033 on the Viability of Ovarian Cancer Cell Lines
| Cell Line | BTT-3033 Concentration (µM) | % Viability (relative to control) |
| OVCAR3 | 1 | ~80% |
| 10 | ~55% | |
| 50 | ~38% | |
| SKOV3 | 1 | ~83% |
| 10 | ~60% | |
| 50 | ~44% |
Data extracted from a 48-hour MTT assay.[1]
Table 2: Synergistic Effect of BTT-3033 and Paclitaxel on IC50 Values in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Paclitaxel IC50 (µM) |
| OVCAR3 | Paclitaxel alone | 0.45 |
| Paclitaxel + 1 µM BTT-3033 | 0.03 | |
| SKOV3 | Paclitaxel alone | 0.35 |
| Paclitaxel + 1 µM BTT-3033 | 0.02 |
IC50 values were determined after 48 hours of treatment.[2]
Table 3: Induction of Apoptosis by BTT-3033 and Paclitaxel in Ovarian Cancer Cell Lines
| Cell Line | Treatment | % Apoptotic Cells |
| OVCAR3 | Control | ~4.2% |
| 1 µM Paclitaxel | Not specified | |
| 1 µM BTT-3033 + 1 µM Paclitaxel | ~87.0% | |
| SKOV3 | Control | ~2.4% |
| 1 µM Paclitaxel | Not specified | |
| 1 µM BTT-3033 + 1 µM Paclitaxel | ~88.5% |
Apoptosis was measured by flow cytometry after 48 hours of treatment.[2]
Signaling Pathways
The therapeutic potential of BTT-3033 in ovarian cancer is rooted in its ability to modulate key signaling pathways that govern cell survival, proliferation, and apoptosis.
α2β1 Integrin Signaling in Ovarian Cancer
Upon binding to collagen in the extracellular matrix, α2β1 integrin activates downstream signaling cascades, notably the Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K)/AKT pathways.[3][4] This activation promotes cell survival, proliferation, and migration, and contributes to chemoresistance.[3][4]
Mechanism of BTT-3033-Induced Apoptosis
BTT-3033, by inhibiting α2β1 integrin, disrupts these pro-survival signals. Furthermore, in combination with paclitaxel, BTT-3033 has been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS), leading to mitochondrial membrane potential (MMP) loss and subsequent activation of caspase-3.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR3, SKOV3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of BTT-3033 and/or paclitaxel for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6][7]
Apoptosis Assay (Flow Cytometry)
This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptotic cells.
-
Cell Culture and Treatment: Culture and treat cells with BTT-3033 and/or paclitaxel as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.[8][9]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8][9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8][9]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer on ice.[10][11][12]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).[10][11][12]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the cleavage of the substrate by active caspase-3.[10][11][12][13][14]
Conclusion and Future Directions
The preclinical data strongly support the target validation of α2β1 integrin using BTT-3033 in ovarian cancer. BTT-3033 demonstrates potent anti-proliferative and pro-apoptotic activity, particularly in combination with paclitaxel. The mechanism of action involves the disruption of pro-survival signaling pathways and the induction of ROS-mediated apoptosis.
Further research is warranted to explore the efficacy of BTT-3033 in in vivo models of ovarian cancer, including patient-derived xenografts, to assess its therapeutic potential in a more clinically relevant setting. Investigating the detailed molecular interplay between α2β1 integrin inhibition and other signaling pathways will provide a more comprehensive understanding of its anti-tumor effects. While no clinical trials for BTT-3033 in ovarian cancer have been identified to date, the compelling preclinical findings suggest that it is a promising candidate for further development as a novel therapeutic agent for this challenging disease.
References
- 1. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPP1 promotes ovarian cancer progression via Integrin β1/FAK/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT Assay [bio-protocol.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. atcc.org [atcc.org]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-3 activity assay [bio-protocol.org]
- 11. mpbio.com [mpbio.com]
- 12. aurorabiolabs.com [aurorabiolabs.com]
- 13. Effect of Chemotherapeutic Drugs on Caspase-3 Activity, as a Key Biomarker for Apoptosis in Ovarian Tumor Cell Cultured as Monolayer. A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Unraveling the Molecular Intricacies of BTT 3033: A Technical Guide
For Immediate Release
Turku, Finland – December 26, 2025 – This technical guide provides an in-depth analysis of the molecular targets of BTT 3033, a selective inhibitor with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Molecular Target: Integrin α2β1
This compound is a potent and selective inhibitor of integrin α2β1, a heterodimeric transmembrane receptor crucial for cell-matrix adhesion.[1][2] The primary interaction occurs at the α2I domain of the integrin, a key site for collagen binding.[1][2][3][4] This targeted inhibition disrupts the interaction between integrin α2β1 and its primary ligand, collagen, thereby modulating downstream cellular processes.
Quantitative Inhibition Data
The inhibitory activity of this compound on integrin α2β1 has been quantified in various experimental settings. The half-maximal effective concentration (EC50) for the inhibition of CHO-α2wt cell adhesion to rat tail collagen I is consistently reported to be 130 nM.[1] Further studies have demonstrated its selectivity for integrin α2β1 over other integrins such as α1β1, α3β1, α4β1, α5β1, and αv.[1][2][5]
| Parameter | Value | Assay Details | Reference |
| EC50 | 130 nM | Inhibition of CHO-α2wt cell adhesion to rat tail collagen I | [1] |
| Selectivity | >8-fold vs. α1β1 | Comparison of EC50 values in CHO-α1wt/collagen IV vs. CHO-α2wt/collagen I assays | [5] |
Downstream Signaling Pathways and Cellular Effects
Inhibition of integrin α2β1 by this compound triggers a cascade of downstream signaling events, primarily impacting the regulation of the actin cytoskeleton and small GTPase-mediated signal transduction.[6][7][8][9] A key study utilizing phosphoproteomics in human prostate stromal cells (WPMY-1) identified several crucial downstream targets that are dose-dependently dephosphorylated upon this compound treatment.[6][7][10][11]
These targets include:
-
LIM domain kinases: These proteins are critical in organizing the actin cytoskeleton.
-
Zyxin (ZYX): A focal adhesion protein involved in actin filament assembly and cell motility.[6][7][10]
-
Polo-like kinase 1 (PLK1): A serine/threonine kinase that plays a role in cell cycle progression and cytokinesis.[6][7][10]
-
Dishevelled segment polarity protein 2 (DVL2): A component of the Wnt signaling pathway, which is implicated in cell fate decisions and proliferation.[6][7][10]
The culmination of these signaling alterations manifests in several key cellular effects, including:
-
Inhibition of cell adhesion: this compound effectively blocks the adhesion of cells expressing integrin α2β1 to collagen.[3][4]
-
Inhibition of cell proliferation: The compound has been shown to arrest the cell cycle and reduce the viability of various cell types.[6][12]
-
Induction of apoptosis: this compound can promote programmed cell death in certain cancer cell lines.
-
Inhibition of smooth muscle contraction: The inhibitor has demonstrated effects on prostate smooth muscle contraction.
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets and effects of this compound.
Cell Adhesion Assay
This protocol is adapted from studies investigating the inhibitory effect of this compound on cell adhesion.[3]
Objective: To quantify the inhibition of integrin α2β1-mediated cell adhesion to collagen by this compound.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably overexpressing human integrin α2β1 (CHO-α2wt).
-
Rat tail collagen I (e.g., Corning #354236).
-
96-well microplates (tissue culture treated).
-
This compound stock solution (in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
WST-1 cell proliferation reagent.
-
Plate reader.
Procedure:
-
Plate Coating:
-
Dilute rat tail collagen I to a final concentration of 10 µg/mL in sterile PBS.
-
Add 100 µL of the diluted collagen solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
The following day, wash the wells three times with 200 µL of sterile PBS to remove unbound collagen.
-
Block non-specific binding by adding 200 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with 200 µL of PBS.
-
-
Cell Preparation and Treatment:
-
Harvest CHO-α2wt cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in serum-free cell culture medium to a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in serum-free medium.
-
In a separate plate, pre-incubate 50 µL of the cell suspension with 50 µL of the this compound dilutions (or vehicle control) for 30 minutes at 37°C.
-
-
Adhesion Incubation:
-
Add 100 µL of the pre-incubated cell suspension to each collagen-coated well.
-
Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Washing and Quantification:
-
Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Add 100 µL of fresh cell culture medium and 10 µL of WST-1 reagent to each well.
-
Incubate for 1-2 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Express the data as a percentage of the vehicle-treated control.
-
Calculate the EC50 value by fitting the data to a dose-response curve.
-
Phosphoproteomic Analysis of WPMY-1 Cells
This protocol is based on the methodology described by Li et al. (2021) for identifying downstream targets of this compound.[6][11]
Objective: To identify and quantify changes in protein phosphorylation in WPMY-1 cells following treatment with this compound.
Materials:
-
Human prostate stromal cells (WPMY-1).
-
Cell culture medium (DMEM with 10% FBS and 1% penicillin/streptomycin).
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (sequencing grade).
-
Phosphopeptide enrichment kit (e.g., Titanium Dioxide or IMAC-based).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Proteomics data analysis software (e.g., MaxQuant, Perseus).
Procedure:
-
Cell Culture and Treatment:
-
Culture WPMY-1 cells to 70-80% confluency.
-
Treat the cells with either vehicle (DMSO), 1 µM this compound, or 10 µM this compound for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Wash the cells with ice-cold PBS and lyse them in supplemented lysis buffer.
-
Quantify protein concentration using the BCA assay.
-
Reduce protein disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the tryptic digest using a titanium dioxide or IMAC-based enrichment kit according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify the phosphopeptides.
-
Perform statistical analysis to identify phosphosites that are significantly and dose-dependently regulated by this compound treatment.
-
Perform pathway analysis on the differentially regulated phosphoproteins to identify enriched biological processes and signaling pathways.
-
Experimental Workflow Diagram
Conclusion
This compound is a highly selective inhibitor of integrin α2β1, targeting the α2I domain and effectively disrupting collagen binding. This primary interaction initiates a cascade of downstream signaling events that modulate the actin cytoskeleton and small GTPase-mediated pathways, leading to significant cellular effects such as the inhibition of cell adhesion and proliferation. The identification of specific downstream targets like LIM domain kinases, ZYX, PLK1, and DVL2 provides a deeper understanding of its mechanism of action and highlights its potential as a therapeutic agent in diseases where integrin α2β1 signaling is dysregulated. The detailed experimental protocols provided in this guide offer a framework for further investigation into the multifaceted activities of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel α2β1 integrin inhibitors reveal that integrin binding to collagen under shear stress conditions does not require receptor preactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide inhibitors of α2β1 integrin reveal the essential role of collagen receptors in in vivo models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - Li - Annals of Translational Medicine [atm.amegroups.org]
- 12. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BTT 3033: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTT 3033 is a potent and selective small-molecule inhibitor of integrin α2β1. It functions by binding to the α2I domain of the integrin, thereby interfering with its interaction with collagen.[1][2][3] This inhibition disrupts downstream signaling pathways crucial for cell adhesion, proliferation, migration, and survival. These characteristics make this compound a valuable tool for investigating the role of integrin α2β1 in various physiological and pathological processes, particularly in cancer biology and inflammation. This document provides detailed application notes and protocols for the in vitro use of this compound.
Mechanism of Action
This compound selectively targets the α2β1 integrin, a key receptor for collagen. Upon binding to the α2I domain, this compound allosterically inhibits the conformational changes required for ligand binding and subsequent signal transduction.[2] This disruption of α2β1 signaling has been shown to impact several downstream pathways, including the regulation of the actin cytoskeleton and small GTPase mediated signal transduction.[4][5] In cancer cells, inhibition of α2β1 by this compound has been demonstrated to suppress mitogen-activated protein kinase 7 (MAPK7) signaling, leading to reduced cell proliferation and induction of apoptosis.[1]
Quantitative Data Summary
The following table summarizes the effective concentrations and half-maximal inhibitory/effective concentrations (IC50/EC50) of this compound in various in vitro models.
| Cell Line | Assay Type | Parameter | Value | Reference |
| OVCAR3 | Cell Viability (MTT) | IC50 | 29.6 µM | [1] |
| SKOV3 | Cell Viability (MTT) | IC50 | 44 µM | [1] |
| OVCAR3 | Synergistic Effect with Paclitaxel | Effective Concentration | 1 µM | [1] |
| SKOV3 | Synergistic Effect with Paclitaxel | Effective Concentration | 1 µM | [1] |
| LNcap-FGC | Cell Viability | Effective Concentration | 25 µM and 50 µM | [6] |
| DU-145 | Cell Viability | Effective Concentration | 25 µM and 50 µM | [6] |
| LNcap-FGC | Apoptosis Induction | Effective Concentration | 5, 25, and 50 µM | [6] |
| DU-145 | Apoptosis Induction | Effective Concentration | 5, 25, and 50 µM | [6] |
| WPMY-1 | Inhibition of Contraction | Effective Concentration | 1 µM | [4][5] |
| WPMY-1 | Inhibition of Proliferation | Effective Concentration | 10 µM | [4][5] |
| CHO-α2wt | Cell Adhesion to Collagen I | EC50 | 130 nM | [6] |
| Human Platelets | Binding to Collagen I | EC50 (mouse whole blood) | 6 µM | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on ovarian cancer cell lines.[1]
Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Ovarian cancer cell lines (e.g., OVCAR3, SKOV3)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
96-well plates
-
MTT reagent (0.5 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed OVCAR3 or SKOV3 cells into a 96-well plate at a density of 7,000 cells/well and incubate overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 50 µM) for 48 hours. For combination studies, pre-treat with this compound (e.g., 1 µM) for 2 hours before adding a second agent (e.g., Paclitaxel) and incubating for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the optical density at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control (untreated) cells. The IC50 value can be determined from the dose-response curve.
Apoptosis Assay (Flow Cytometry)
This protocol is a general guideline for assessing apoptosis induced by this compound.
Materials:
-
This compound
-
Prostate cancer cell lines (e.g., LNcap-FGC, DU-145)
-
Appropriate cell culture medium and supplements
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with desired concentrations of this compound (e.g., 5, 25, 50 µM) for 48 hours.[6]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (PI-positive).
Western Blot Analysis for EMT Markers
This protocol is based on studies investigating the effect of this compound on epithelial-mesenchymal transition (EMT).[7]
Materials:
-
This compound
-
Prostate cancer cell lines (e.g., LNcap-FGC, DU-145)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against E-cadherin, N-cadherin, and Vimentin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 25 µM) for 48 hours.[6] Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Visualization
Concluding Remarks
This compound is a versatile research tool for elucidating the roles of integrin α2β1 in cellular processes. The provided dosages and protocols serve as a starting point for experimental design. It is recommended that researchers optimize these conditions for their specific cell lines and experimental systems. Careful consideration of treatment duration and concentration is crucial for obtaining reproducible and meaningful results.
References
- 1. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel α2β1 integrin inhibitors reveal that integrin binding to collagen under shear stress conditions does not require receptor preactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Integrin α2β1 inhibition attenuates prostate cancer cell proliferation by cell cycle arrest, promoting apoptosis and reducing epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating Cell Viability Following BTT 3033 Treatment Using the MTT Assay
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[1] The quantity of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active (viable) cells.[1][3]
BTT 3033 is a selective, orally active small-molecule inhibitor of integrin α2β1.[4][5] It functions by binding to the α2I domain of the integrin, thereby inhibiting its interaction with ligands such as collagen.[5][6] Integrin α2β1 plays a significant role in cell adhesion, migration, proliferation, and survival, particularly in cancer progression.[7][8] Inhibition of this integrin by this compound has been shown to suppress cancer cell proliferation, induce G1 cell cycle arrest, and promote apoptosis through pathways involving the generation of reactive oxygen species (ROS) and activation of caspase-3.[4][7][8] These application notes provide a detailed protocol for utilizing the MTT assay to quantify the dose-dependent cytotoxic effects of this compound on cancer cell lines.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on the viability of various cell lines as determined by cell viability assays.
Table 1: Effect of this compound on Ovarian Cancer Cell Viability after 48h Treatment [7]
| Cell Line | This compound Concentration (µM) | % Cell Viability (Approx.) |
| OVCAR3 | 1 | 80.3% |
| 10 | ~60% | |
| 50 | 38.2% | |
| SKOV3 | 1 | 83.5% |
| 10 | ~65% | |
| 50 | 44.2% |
Table 2: Effect of this compound on Prostate Cancer and Stromal Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time | Effect | Reference |
| LNcap-FGC, DU-145 | 25, 50 | 48h | Decreased cell viability and proliferation. | [4] |
| LNcap-FGC, DU-145 | 5, 25, 50 | 48h | Induced apoptosis. | [4] |
| WPMY-1 | 0.3, 1 | 96h | No alteration in cell viability. | [9][10] |
| WPMY-1 | 3 | 96h | Compromised viability (not significant). | [9][10] |
| WPMY-1 | 10 | 96h | No cell proliferation observed. | [9][10] |
Table 3: Synergistic Effect of this compound with Paclitaxel (PTX) on Ovarian Cancer Cells [7]
| Cell Line | Treatment | PTX IC50 Value (µM) |
| OVCAR3 | PTX alone | 0.45 |
| PTX + 1 µM this compound | 0.03 | |
| SKOV3 | PTX alone | 0.35 |
| PTX + 1 µM this compound | 0.02 |
Experimental Protocol
This protocol details the steps for performing an MTT assay to determine the effect of this compound on the viability of adherent cancer cells.
Materials and Reagents
-
Cell Lines: e.g., OVCAR3, SKOV3, LNcap-FGC, DU-145 human cancer cells
-
This compound [5]
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT) powder, sterile
-
MTT Stock Solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).[11][12] Filter-sterilize and store at -20°C, protected from light.[12]
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol[12]
-
Phosphate-Buffered Saline (PBS): sterile
-
Equipment:
Procedure
Phase 1: Cell Seeding and Culture (Day 1)
-
Prepare Cell Suspension: Culture cells to ~80% confluency, then harvest using trypsin. Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed Cells: Dilute the cell suspension to the desired concentration (typically 5,000-10,000 cells per well) and seed 100 µL into each well of a 96-well plate.[11]
-
Incubate: Place the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow cells to attach and resume growth.[1][11]
Phase 2: this compound Treatment (Day 2)
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.[9] Store at -20°C.
-
Prepare Working Solutions: Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM).[7] Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Treat Cells: Carefully remove the old medium from the wells. Add 100 µL of the prepared this compound working solutions or control medium to the respective wells.
-
Incubate: Return the plate to the incubator and incubate for the desired treatment period (e.g., 48 hours).[4][7]
Phase 3: MTT Assay (Day 4)
-
Add MTT Reagent: Following the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[11]
-
Incubate for Formazan Formation: Return the plate to the incubator for 2-4 hours.[13] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals. Monitor the formation of these crystals under a microscope.
-
Solubilize Formazan Crystals: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO or another suitable solubilization solution to each well.[11][12]
-
Mix: Place the plate on an orbital shaker for 5-15 minutes at a low speed to ensure complete dissolution of the formazan crystals.[11][12]
Phase 4: Data Acquisition and Analysis
-
Measure Absorbance: Read the absorbance of the purple solution in each well using a microplate reader at a wavelength of 570 nm.[3] A reference wavelength of >650 nm can be used to subtract background noise.[13]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Cell Viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Visualizations
Caption: Workflow for MTT assay with this compound treatment.
References
- 1. clyte.tech [clyte.tech]
- 2. researchhub.com [researchhub.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Integrins | Tocris Bioscience [tocris.com]
- 6. Novel α2β1 integrin inhibitors reveal that integrin binding to collagen under shear stress conditions does not require receptor preactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrin α2β1 inhibition attenuates prostate cancer cell proliferation by cell cycle arrest, promoting apoptosis and reducing epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - Li - Annals of Translational Medicine [atm.amegroups.org]
- 10. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. atcc.org [atcc.org]
Measuring Reactive Oxygen Species (ROS) Production Following BTT-3033 Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTT-3033 is a selective inhibitor of α2β1 integrin, a transmembrane receptor that mediates cell-matrix interactions and plays a crucial role in cell signaling, proliferation, and survival.[1] Emerging evidence indicates that inhibition of α2β1 integrin by BTT-3033 can induce apoptosis in cancer cells through the activation of Reactive Oxygen Species (ROS).[1][2] This document provides detailed application notes and experimental protocols for the accurate measurement of ROS production in response to BTT-3033 administration.
These guidelines are intended to assist researchers in designing and executing experiments to investigate the role of oxidative stress in the mechanism of action of BTT-3033 and similar α2β1 integrin inhibitors.
Putative Signaling Pathway for BTT-3033-Induced ROS Production
BTT-3033, by inhibiting α2β1 integrin, is thought to disrupt downstream survival signals, leading to a cellular stress response characterized by increased ROS production. This can occur through two primary pathways: activation of NADPH oxidases and mitochondrial dysregulation.
Caption: Proposed signaling cascade for BTT-3033-induced ROS production.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the described experimental protocols. These are representative examples, and actual results may vary depending on the cell type, BTT-3033 concentration, and incubation time.
Table 1: Total Intracellular ROS Levels (DCFDA Assay)
| Treatment Group | BTT-3033 Conc. (µM) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control |
| Vehicle Control | 0 | 100 ± 15 | 1.0 |
| BTT-3033 | 10 | 250 ± 30 | 2.5 |
| BTT-3033 | 25 | 450 ± 45 | 4.5 |
| BTT-3033 | 50 | 700 ± 60 | 7.0 |
| Positive Control (H₂O₂) | 100 | 800 ± 70 | 8.0 |
Table 2: Superoxide Production (DHE Assay)
| Treatment Group | BTT-3033 Conc. (µM) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control |
| Vehicle Control | 0 | 50 ± 8 | 1.0 |
| BTT-3033 | 10 | 120 ± 15 | 2.4 |
| BTT-3033 | 25 | 230 ± 25 | 4.6 |
| BTT-3033 | 50 | 380 ± 40 | 7.6 |
| Positive Control (Antimycin A) | 10 | 450 ± 50 | 9.0 |
Table 3: Mitochondrial Superoxide Levels (MitoSOX Red Assay)
| Treatment Group | BTT-3033 Conc. (µM) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control |
| Vehicle Control | 0 | 80 ± 12 | 1.0 |
| BTT-3033 | 10 | 180 ± 20 | 2.25 |
| BTT-3033 | 25 | 350 ± 35 | 4.38 |
| BTT-3033 | 50 | 550 ± 50 | 6.88 |
| Positive Control (Rotenone) | 5 | 620 ± 65 | 7.75 |
Experimental Protocols
The following are detailed protocols for the measurement of ROS in response to BTT-3033 administration.
Experimental Workflow
Caption: General workflow for measuring ROS production after BTT-3033 treatment.
Protocol 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This protocol is for the general detection of various ROS, including hydrogen peroxide, hydroxyl radicals, and peroxynitrite.
Materials:
-
Cells of interest
-
Complete culture medium
-
BTT-3033 stock solution (in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
BTT-3033 Treatment:
-
Prepare serial dilutions of BTT-3033 in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the BTT-3033-containing medium to the respective wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂ for 1 hour).
-
Incubate for the desired time (e.g., 24-48 hours).
-
-
DCFDA Staining:
-
Prepare a fresh 20 µM H₂DCFDA working solution by diluting the stock in pre-warmed serum-free medium.
-
Remove the treatment medium and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the 20 µM H₂DCFDA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Remove the H₂DCFDA solution and wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 2: Measurement of Superoxide using Dihydroethidium (DHE)
This protocol is specific for the detection of superoxide radicals.
Materials:
-
Cells of interest
-
Complete culture medium
-
BTT-3033 stock solution (in DMSO)
-
Dihydroethidium (DHE) stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Black, clear-bottom 96-well plates or flow cytometry tubes
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
DHE Staining:
-
Prepare a 10 µM DHE working solution in pre-warmed HBSS or serum-free medium.
-
Remove the treatment medium and wash the cells once with 100 µL of warm HBSS.
-
Add 100 µL of the 10 µM DHE working solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Remove the DHE solution and wash the cells twice with 100 µL of warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em: ~518/606 nm) or analyze by flow cytometry or fluorescence microscopy.
-
Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol specifically targets superoxide production within the mitochondria.
Materials:
-
Cells of interest
-
Complete culture medium
-
BTT-3033 stock solution (in DMSO)
-
MitoSOX™ Red reagent stock solution (5 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Black, clear-bottom 96-well plates or flow cytometry tubes
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
MitoSOX Red Staining:
-
Prepare a 5 µM MitoSOX Red working solution in pre-warmed HBSS.
-
Remove the treatment medium and wash the cells once with 100 µL of warm HBSS.
-
Add 100 µL of the 5 µM MitoSOX Red working solution to each well.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Remove the MitoSOX Red solution and wash the cells three times with 100 µL of warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em: ~510/580 nm) or analyze by flow cytometry or fluorescence microscopy.[3]
-
Concluding Remarks
The protocols outlined in this document provide a comprehensive framework for investigating the role of ROS in the cellular response to BTT-3033. It is recommended to use multiple assays to obtain a more complete picture of the oxidative stress profile. For instance, combining a general ROS indicator like DCFDA with a more specific probe such as MitoSOX can help to elucidate the source of ROS production. The provided signaling pathway diagram offers a hypothetical framework that can be tested and refined through further experimentation, for example, by using specific inhibitors for NADPH oxidase or by assessing mitochondrial membrane potential. Careful optimization of cell type, drug concentration, and incubation times will be crucial for obtaining robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrins engage mitochondrial function for signal transduction by a mechanism dependent on Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Integrin Signaling In Vitro with BTT 3033
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a family of heterodimeric transmembrane receptors, are pivotal in mediating cell-extracellular matrix (ECM) and cell-cell interactions. Their signaling cascades govern fundamental cellular processes including adhesion, migration, proliferation, and survival. The dysregulation of integrin signaling is a hallmark of numerous pathologies, including cancer metastasis, fibrosis, and inflammatory diseases, making integrins attractive therapeutic targets.
BTT 3033 is a potent and selective small molecule inhibitor of integrin α2β1. It binds to the α2I domain, effectively blocking the interaction of α2β1 with its primary ligand, collagen.[1][2][3] This targeted inhibition makes this compound an invaluable tool for dissecting the role of integrin α2β1 in various biological and pathological processes in vitro. These application notes provide detailed protocols for utilizing this compound to study integrin signaling, focusing on cell adhesion, migration, and the analysis of downstream signaling pathways.
Mechanism of Action of this compound
This compound is a conformation-selective inhibitor of α2β1 integrin.[1] It specifically recognizes and binds to the α2I domain, a key region for collagen binding.[1][2] This interaction allosterically inhibits the conformational changes required for high-affinity ligand binding, thereby preventing α2β1-mediated cell adhesion to collagen.[4] This targeted mechanism allows for the specific interrogation of α2β1-dependent signaling events.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for experimental design.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (α2β1 binding to collagen I) | 130 nM | CHO-α2wt cells | [1][5] |
| Selectivity | Selective for α2β1 over α3β1, α4β1, α5β1, and αv integrins. | Not specified | [1][2][3] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| OVCAR3 (Ovarian Cancer) | Cell Viability (MTT Assay) | 29.6 μM | [6] |
| SKOV3 (Ovarian Cancer) | Cell Viability (MTT Assay) | 44 μM | [6] |
| LNcap-FGC (Prostate Cancer) | Apoptosis | ~20% at 5 μM, ~32% at 25 μM, ~47% at 50 μM | [1] |
| DU-145 (Prostate Cancer) | Apoptosis | ~26% at 5 μM, ~41% at 25 μM, ~59% at 50 μM | [1] |
Experimental Protocols
Here, we provide detailed protocols for key in vitro experiments to investigate the effects of this compound on integrin α2β1 signaling.
Cell Adhesion Assay
This assay measures the ability of cells to adhere to a collagen-coated surface and the inhibitory effect of this compound on this process.
Materials:
-
96-well tissue culture plates
-
Collagen I (e.g., from rat tail)
-
Bovine Serum Albumin (BSA)
-
This compound
-
Cell line expressing α2β1 integrin (e.g., OVCAR3, SKOV3, or CHO-α2wt)
-
Calcein-AM or Crystal Violet
-
Plate reader (fluorescence or absorbance)
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 10 µg/mL Collagen I in PBS overnight at 4°C.
-
Wash the wells three times with sterile PBS to remove unbound collagen.
-
Block non-specific binding by incubating the wells with 1% heat-denatured BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with sterile PBS.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface integrins.
-
Resuspend cells in serum-free media at a concentration of 1 x 10^5 cells/mL.
-
-
Treatment and Seeding:
-
Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each collagen-coated well.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
For Calcein-AM staining:
-
Add 100 µL of 2 µM Calcein-AM in PBS to each well and incubate for 30 minutes at 37°C.
-
Measure fluorescence at an excitation of 485 nm and an emission of 520 nm using a plate reader.
-
-
For Crystal Violet staining:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the wells extensively with water and allow them to dry.
-
Solubilize the stain with 100 µL of 10% acetic acid.
-
Measure absorbance at 590 nm using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion relative to the vehicle-treated control.
-
Plot the percentage of adhesion against the concentration of this compound to determine the IC50 value.
-
Transwell Cell Migration Assay
This assay assesses the effect of this compound on the migratory capacity of cells towards a chemoattractant through a porous membrane.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Collagen I
-
This compound
-
Cell line of interest
-
Serum-free and serum-containing media
-
Cotton swabs
-
Crystal Violet
Protocol:
-
Insert Coating (Optional but recommended for integrin-dependent migration):
-
Coat the underside of the Transwell insert membrane with 10 µg/mL Collagen I in PBS and incubate for 2 hours at 37°C.
-
Wash the inserts with PBS.
-
-
Assay Setup:
-
Add 600 µL of serum-containing media (chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest and resuspend cells in serum-free media at a concentration of 1 x 10^5 cells/mL.
-
Pre-incubate the cell suspension with this compound (e.g., 1 µM) or vehicle control for 30 minutes.
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate for 12-24 hours at 37°C in a humidified incubator.
-
-
Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Visualize and count the migrated cells in several random fields under a microscope. Alternatively, destain the cells with 10% acetic acid and measure the absorbance at 590 nm.
-
-
Data Analysis:
-
Compare the number of migrated cells in the this compound-treated group to the vehicle control group.
-
Western Blot Analysis of Downstream Signaling
This protocol is for analyzing the phosphorylation status of key proteins in the integrin signaling pathway, such as Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK), following this compound treatment.
Materials:
-
6-well plates
-
Collagen I
-
This compound
-
Cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Western blotting equipment
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with this compound (e.g., 1 µM) or vehicle control for 1 hour.
-
Lift the cells and re-plate them on dishes coated with 10 µg/mL Collagen I for 30-60 minutes to stimulate integrin signaling.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the phosphorylation status in this compound-treated cells to the control.
-
Diagrams
Integrin α2β1 Signaling Pathway
Caption: Integrin α2β1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Assays
Caption: General experimental workflow for studying this compound effects in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 3. Revealing Early Steps of α2β1 Integrin-mediated Adhesion to Collagen Type I by Using Single-Cell Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application of BTT-3033 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTT-3033 is a potent and selective, orally active inhibitor of integrin α2β1. It targets the α2I domain, thereby inhibiting the interaction between α2β1 integrin and collagen.[1][2] This inhibition has demonstrated significant therapeutic potential in preclinical studies, particularly in models of inflammation and cancer. BTT-3033 has been shown to inhibit platelet binding to collagen, suppress cell proliferation, and induce apoptosis.[1] These application notes provide detailed protocols for the in vivo use of BTT-3033 in established mouse models of inflammation and discuss its potential application in oncology models based on in vitro data.
Mechanism of Action
BTT-3033 is a conformation-selective inhibitor of the α2β1 integrin, with an EC50 of 130 nM for binding to the α2I domain.[1] By blocking the interaction of α2β1 with collagen, BTT-3033 interferes with downstream signaling pathways involved in cell adhesion, proliferation, and survival. In the context of inflammation, this inhibition can reduce the infiltration of leukocytes into inflamed tissues.[1] In cancer biology, targeting α2β1 can disrupt tumor growth, angiogenesis, and metastasis.
Quantitative Data Summary
The following tables summarize the quantitative data available for BTT-3033 from in vivo and in vitro studies.
Table 1: In Vivo Efficacy of BTT-3033 in Mouse Inflammation Models
| Model | Species | BTT-3033 Dose | Administration Route | Treatment Schedule | Key Findings | Reference |
| PAF-induced Air Pouch | Mouse (NMRI) | 10 mg/kg | Oral | 24h and 2h before PAF induction | Reduced leukocyte infiltration by ~50% | [1][3] |
| Arachidonic Acid-induced Ear Edema | Mouse | 10 mg/kg | Oral | 48h, 24h, and 2h before ear swelling induction | Anti-inflammatory effects observed | [1][3] |
Table 2: In Vitro Activity of BTT-3033
| Assay | Cell Line/System | BTT-3033 Concentration | Key Findings | Reference |
| Cell Adhesion | CHO-α2wt cells | EC50: 130 nM | Inhibits cell adhesion to rat tail collagen I | [1] |
| Platelet Binding | Human platelets | 10 µM | Inhibits platelet binding to collagen I coated capillaries under flow | [1] |
| Cell Viability | LNCaP-FGC, DU-145 (Prostate Cancer) | 25 and 50 µM (48h) | Inhibits cell viability and proliferation by inducing G1 cell cycle arrest | [1] |
| Apoptosis | LNCaP-FGC, DU-145 (Prostate Cancer) | 5, 25, and 50 µM | Induces apoptosis | [1] |
| Cell Proliferation | OVCAR3, SKOV3 (Ovarian Cancer) | ≥ 1 µM | Suppressed proliferation | [2] |
Experimental Protocols
Mouse Air Pouch Model of Inflammation
This model is used to assess the effect of BTT-3033 on leukocyte migration in response to an inflammatory stimulus.
Materials:
-
BTT-3033
-
Vehicle for BTT-3033 (e.g., 0.5% carboxymethylcellulose)
-
Female NMRI mice
-
Sterile air
-
Platelet-activating factor (PAF)
-
Phosphate-buffered saline (PBS)
-
Anesthetic
-
Syringes and needles
Protocol:
-
Air Pouch Induction:
-
BTT-3033 Administration:
-
Induction of Inflammation:
-
On day 6 after the initial air injection, inject 0.7 ml of a 10⁻⁶ mol/L solution of PAF in PBS directly into the air pouch to induce inflammation.[3]
-
-
Assessment of Leukocyte Infiltration:
-
At a specified time point after PAF injection (e.g., 4 hours), euthanize the mice.
-
Inject 1 ml of lavage solution (e.g., PBS with EDTA) into the pouch to recover the exudate.[4]
-
Collect the exudate and determine the total leukocyte count using a hemocytometer or an automated cell counter.
-
Arachidonic Acid-Induced Mouse Ear Edema Model
This model is used to evaluate the anti-inflammatory effect of BTT-3033 on acute, topically induced inflammation.
Materials:
-
BTT-3033
-
Vehicle for BTT-3033
-
Mice
-
Arachidonic acid solution in acetone (e.g., 164 mmol/L)
-
Acetone (vehicle for arachidonic acid)
-
Micrometer or thickness gauge
Protocol:
-
BTT-3033 Administration:
-
Administer BTT-3033 orally at a dose of 10 mg/kg at 48 hours, 24 hours, and 3 hours before the induction of ear edema.[3]
-
Administer vehicle to the control group on the same schedule.
-
-
Induction of Ear Edema:
-
Apply 20 µL of the arachidonic acid solution to the inner and outer surfaces of the left ear of each mouse.[3]
-
Apply 20 µL of acetone to the right ear as a control.
-
-
Measurement of Ear Edema:
-
Measure the thickness of both ears using a micrometer at a specified time point after arachidonic acid application (e.g., 60 minutes).[3]
-
The difference in thickness between the left and right ears indicates the extent of the edema.
-
Application in Cancer Mouse Models
While in vivo studies of BTT-3033 in mouse cancer models are not extensively detailed in the currently available literature, in vitro data strongly suggests its potential as an anti-cancer agent, particularly for prostate and ovarian cancers.[1][2][5] BTT-3033 has been shown to inhibit the proliferation of prostate and ovarian cancer cell lines and induce apoptosis.[1][2]
For researchers interested in evaluating BTT-3033 in in vivo cancer models, standard xenograft or orthotopic models are recommended.
General Protocol Outline for a Xenograft Mouse Model:
-
Cell Culture: Culture human prostate (e.g., DU-145) or ovarian (e.g., SKOV3) cancer cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
BTT-3033 Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer BTT-3033 orally at a range of doses.
-
Efficacy Assessment: Monitor tumor growth, body weight, and overall health of the mice throughout the study. At the end of the study, excise the tumors and perform histological and molecular analyses.
Conclusion
BTT-3033 is a promising small molecule inhibitor of integrin α2β1 with demonstrated efficacy in preclinical mouse models of inflammation. The detailed protocols provided here for the air pouch and ear edema models can serve as a guide for researchers investigating the anti-inflammatory properties of BTT-3033. Furthermore, based on its potent in vitro anti-cancer activity, the investigation of BTT-3033 in in vivo oncology models is a logical and promising next step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide inhibitors of α2β1 integrin reveal the essential role of collagen receptors in in vivo models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimal concentration of BTT 3033 for cell viability assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BTT 3033 in cell viability assays. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of integrin α2β1.[1][2][3] It functions by binding to the α2I domain of the integrin, thereby inhibiting its interaction with collagen.[1][4] This inhibition disrupts downstream signaling pathways, leading to the suppression of cell proliferation and the induction of apoptosis in various cell types.[1][5]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on published studies, a broad concentration range from 0.1 µM to 50 µM is a good starting point for most cell lines. The optimal concentration will be cell-type specific. For instance, in ovarian cancer cell lines OVCAR3 and SKOV3, a significant decrease in cell viability was observed at concentrations of 1 µM and higher.[5] In prostate stromal cells (WPMY-1), 1 µM was sufficient to inhibit smooth muscle contraction, while 10 µM was required to halt cell proliferation.[6][7][8]
Q3: How long should I incubate cells with this compound?
A3: Incubation times can vary depending on the cell type and the specific experimental question. A common incubation period reported in the literature is 48 hours.[1][5] However, time-course experiments are recommended to determine the optimal endpoint for your specific cell line and experimental conditions.
Q4: Which cell viability assay is recommended for use with this compound?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and effective method for assessing cell viability in the presence of this compound.[5] The alamarBlue assay is another suitable alternative that has been used to evaluate the effects of this compound on cell viability.[8]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for determining the effect of this compound on the viability of adherent cells.
Materials:
-
This compound
-
Chosen adherent cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to ensure a viable and single-cell suspension.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.
-
Data Presentation
Summary of this compound Concentrations and Effects on Cell Viability
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| LNcap-FGC, DU-145 (Prostate Cancer) | Not Specified | 25 µM, 50 µM | 48 hours | Inhibition of cell viability and proliferation.[1] |
| WPMY-1 (Prostate Stromal Cells) | alamarBlue | 1 µM | Up to 96 hours | Inhibition of tissue contraction, no effect on proliferation.[6][7][8] |
| WPMY-1 (Prostate Stromal Cells) | alamarBlue | 10 µM | Up to 96 hours | Stoppage of cell growth.[6][7][8] |
| OVCAR3, SKOV3 (Ovarian Cancer) | MTT | ≥ 1 µM | 48 hours | Significant, concentration-dependent decrease in cell viability.[5] |
| OVCAR3, SKOV3 (Ovarian Cancer) | MTT | 1 µM (in combination with Paclitaxel) | 48 hours | Synergistic antiproliferative effects.[5] |
Troubleshooting Guide
Q: My cell viability results show high variability between replicate wells. What could be the issue?
A: High variability can arise from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for accurate and consistent dispensing of cells into each well.[9]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
-
Pipetting Errors: Inaccurate pipetting of this compound or MTT reagent can lead to variability. Ensure proper mixing of reagents and careful pipetting.
Q: I am not observing any effect of this compound on my cells, even at high concentrations. What should I do?
A:
-
Confirm Compound Activity: Ensure the this compound stock solution is properly prepared and has not degraded. Test the compound on a positive control cell line known to be sensitive to this compound.
-
Check Cell Line Sensitivity: Your chosen cell line may not express sufficient levels of integrin α2β1 or may have resistance mechanisms. Consider testing a different cell line.
-
Optimize Incubation Time: The inhibitory effects of this compound may require a longer incubation period to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours).
-
Assay Interference: Some compounds can interfere with the chemistry of the MTT assay, leading to inaccurate results. Consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo), to confirm your findings.[11]
Q: I am observing significant cell death in my vehicle control wells. What is the likely cause?
A:
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high and toxic to the cells. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.5%). Run a solvent toxicity control with varying concentrations of the solvent alone.[9]
-
Contamination: Microbial contamination can lead to widespread cell death. Regularly check your cell cultures for any signs of contamination.
-
Suboptimal Culture Conditions: Poor cell health due to issues like nutrient depletion, over-confluency, or incorrect CO₂ levels can make cells more susceptible to stress.[12]
Visualizations
Caption: A flowchart illustrating the key steps in a cell viability assay using this compound.
Caption: A diagram showing the inhibitory action of this compound on integrin α2β1 and its downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Integrins | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Novel α2β1 integrin inhibitors reveal that integrin binding to collagen under shear stress conditions does not require receptor preactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - Li - Annals of Translational Medicine [atm.amegroups.org]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
BTT 3033 Technical Support Center: Troubleshooting Experimental Results
Welcome to the BTT 3033 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results obtained with this compound, a selective inhibitor of α2β1 integrin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active and selective inhibitor of the α2β1 integrin.[1][2][3] It functions by binding to the α2I domain of the integrin, thereby preventing its interaction with collagen.[1][4][5][6] This inhibition disrupts downstream signaling pathways, affecting processes such as cell adhesion, proliferation, and apoptosis.[1][5]
Q2: In which research areas is this compound commonly used?
This compound has been utilized in studies related to prostate cancer, ovarian cancer, inflammation, and cardiovascular disease.[1][5] Specifically, it has been shown to inhibit platelet binding to collagen, suppress cancer cell proliferation, induce apoptosis, and inhibit smooth muscle contraction.[1][2][3][7]
Troubleshooting Guide
Issue 1: No observable effect on cell viability or proliferation at expected concentrations.
Potential Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary significantly depending on the cell line and the specific biological process being investigated.
-
Recommendation: Consult the dose-response data from various studies. For instance, in OVCAR3 and SKOV3 ovarian cancer cells, significant effects on viability were observed at concentrations of 1 µM and higher.[5] In WPMY-1 prostate stromal cells, 1 µM of this compound was sufficient to inhibit tissue contraction, but 10 µM was required to halt cell proliferation.[7][8]
Potential Cause 2: Insufficient Treatment Duration. The time required for this compound to induce a measurable effect can differ between cell types and experimental endpoints.
-
Recommendation: Review established treatment times. For example, inhibition of cell viability and proliferation in LNcap-FGC and DU-145 prostate cancer cells was observed after 48 hours of treatment with 25 and 50 µM this compound.[1] In OVCAR3 and SKOV3 cells, a 48-hour incubation was also used to determine effects on cell viability.[5]
Potential Cause 3: Cell Line Specificity. The expression levels of α2β1 integrin can vary between cell lines, influencing their sensitivity to this compound.
-
Recommendation: Verify the expression of α2β1 integrin in your cell line of interest using techniques such as flow cytometry or western blotting.
Issue 2: Inconsistent results in cell adhesion assays.
Potential Cause 1: Shear Stress Conditions. this compound's inhibitory effect on cell adhesion can be more pronounced under shear stress conditions.
-
Recommendation: If using a static adhesion assay, consider implementing a flow-based system. This compound has been shown to effectively block platelet attachment and α2-expressing CHO cell binding to collagen I under flow conditions.[2][3][4]
Potential Cause 2: Conformation of the Integrin. The binding of this compound can be dependent on the conformational state of the α2β1 integrin.
-
Recommendation: Be aware that this compound appears to preferentially recognize the non-activated conformation of α2β1 integrin, particularly under shear stress.[4] Experimental conditions that favor the non-activated state may enhance the inhibitory effect of this compound.
Issue 3: Unexpected off-target effects or cytotoxicity.
Potential Cause 1: High Concentrations. While this compound is a selective inhibitor, high concentrations may lead to off-target effects or general cytotoxicity.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific experiment. In WPMY-1 cells, concentrations up to 1 µM did not affect cell viability within 96 hours, whereas 10 µM halted cell growth.[7][8]
Potential Cause 2: Solvent Effects. The solvent used to dissolve this compound, typically DMSO, can have its own effects on cells, especially at higher concentrations.[7][8]
-
Recommendation: Ensure that the final concentration of the solvent in your experimental media is consistent across all conditions, including a vehicle-only control, and is at a level known to be non-toxic to your cells.
Data Presentation
Table 1: Effective Concentrations of this compound in Various Experimental Models
| Cell Line/Model | Effect | Concentration | Treatment Duration | Reference |
| CHO-α2wt cells | Inhibition of cell adhesion to collagen I | EC50: 130 nM | 2 hours | [1] |
| Human Platelets | Inhibition of binding to collagen I under flow | EC50: 6 µM (mouse whole blood) | 5 minutes | [1] |
| LNcap-FGC, DU-145 cells | Inhibition of cell viability and proliferation | 25 and 50 µM | 48 hours | [1] |
| LNcap-FGC, DU-145 cells | Induction of apoptosis | 5, 25, and 50 µM | 48 hours | [1] |
| Human prostate smooth muscle | Inhibition of neurogenic and thromboxane A2-induced contraction | 1 µM | 60 minutes | [1][7] |
| WPMY-1 cells | No effect on cell viability | 0.3 and 1 µM | Up to 96 hours | [7] |
| WPMY-1 cells | Inhibition of cell proliferation | 10 µM | Not specified | [7][8] |
| OVCAR3, SKOV3 cells | Decreased cell viability | ≥ 1 µM | 48 hours | [5] |
| OVCAR3, SKOV3 cells | Synergistic antiproliferative effect with Paclitaxel | 1 µM | Not specified | [5] |
| Mouse model | Anti-inflammatory effect in ear edema model | 10 mg/kg (oral) | 48, 24, and 2 hours prior | [1] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 cells per 100 µL of medium.
-
Treatment: After overnight incubation, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control (DMSO).[5][8]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time (e.g., 48 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting logical workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Integrins | Tocris Bioscience [tocris.com]
- 4. Novel α2β1 integrin inhibitors reveal that integrin binding to collagen under shear stress conditions does not require receptor preactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
BTT 3033 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BTT 3033, a selective inhibitor of integrin α2β1. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target activity and selectivity of this compound?
A1: this compound is a potent and selective inhibitor of the integrin α2β1, with a reported half-maximal effective concentration (EC50) of 130 nM for inhibiting the binding of α2β1 to collagen I.[1] It demonstrates selectivity for α2β1 over several other integrins, including α3β1, α4β1, α5β1, and αv.[1] One study also indicated an 8-fold selectivity for α2β1 over α1β1 integrin.[2] A screening against thromboxane A2 and cyclooxygenase COX-1 revealed no significant adverse effects.[2]
Q2: Are there any known off-target interactions of this compound?
A2: As of the latest available data, comprehensive, unbiased off-target screening data for this compound against a broad panel of kinases, receptors, or enzymes has not been publicly reported. Therefore, direct, high-confidence off-target binding interactions remain uncharacterized. However, some studies have revealed cellular effects and downstream signaling alterations, particularly at higher concentrations, that could be explored for potential off-target activities.
Q3: We are observing cell cycle arrest in our experiments with this compound. Is this a known effect?
A3: Yes, cell cycle arrest is a documented effect of this compound at higher concentrations. A phosphoproteomics study in human prostate stromal cells (WPMY-1) showed that while 1 µM of this compound did not affect cell viability, a concentration of 10 µM resulted in the cessation of cell proliferation.[3][4] This suggests that at higher concentrations, this compound may have effects on cell cycle regulation. A kinase-substrate enrichment analysis (KSEA) within this study identified Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, as a substrate that was dose-dependently inhibited by this compound.[3]
Q4: Our experimental system shows increased reactive oxygen species (ROS) production and mitochondrial dysfunction upon treatment with this compound. Is this an expected outcome?
A4: Increased ROS production and mitochondrial membrane potential (MMP) loss have been observed in the context of this compound treatment, particularly in ovarian cancer cells.[5] In these studies, this compound was shown to enhance the cytotoxic effects of paclitaxel by inducing ROS production and mitochondrial apoptosis.[5] While this can be a consequence of on-target integrin inhibition leading to apoptosis, a direct off-target effect on mitochondrial proteins cannot be entirely ruled out without further investigation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected changes in cell morphology or cytoskeletal organization. | On-target inhibition of integrin α2β1 is known to affect cell adhesion and the actin cytoskeleton. However, high concentrations may lead to more pronounced effects that could be misinterpreted as off-target. A phosphoproteomics study has shown that this compound can affect signaling related to the actin cytoskeleton and GTPases.[6][7] | 1. Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration for α2β1 inhibition in your specific cell type and assay. 2. Control Experiments: Use a negative control (vehicle) and a positive control for cytoskeletal disruption (e.g., cytochalasin D) to contextualize your observations. 3. Phenotypic Rescue: If possible, try to rescue the phenotype by overexpressing a constitutively active form of a downstream effector of α2β1 signaling to confirm the on-target nature of the effect. |
| Cell viability is significantly reduced at concentrations intended for α2β1 inhibition. | This compound can induce apoptosis, which is an expected on-target effect in some cancer cell lines.[1] However, excessive cytotoxicity at low concentrations might suggest off-target effects or particular sensitivity of the cell line. At higher concentrations (e.g., 10 µM and above), this compound has been shown to inhibit proliferation and induce apoptosis.[3][4][5] | 1. Viability Assay: Conduct a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) across a wide range of this compound concentrations. 2. Apoptosis Markers: Assess for markers of apoptosis (e.g., caspase-3/7 activation, Annexin V staining) to confirm if the observed cell death is programmed. 3. Compare with other α2β1 inhibitors: If available, compare the effects of this compound with other known α2β1 inhibitors to see if the cytotoxicity is a class effect. |
| Alterations in signaling pathways not directly linked to integrin α2β1. | The phosphoproteomics data suggests that this compound can influence the phosphorylation status of proteins involved in GTPase signaling and those regulated by kinases such as LIM domain kinases and PLK1.[3][6] This could be a downstream consequence of α2β1 inhibition or indicative of off-target kinase inhibition. | 1. Pathway Analysis: Use pathway analysis software to investigate the connections between integrin α2β1 and the observed signaling changes. 2. Direct Kinase Assays: If a specific off-target kinase is suspected (e.g., PLK1), perform a direct in vitro kinase assay with recombinant enzyme and this compound to assess for direct inhibition. 3. Consult Literature: Review literature for known crosstalk between integrin signaling and the affected pathway in your experimental model. |
Quantitative Data Summary
Table 1: this compound In Vitro Activity
| Parameter | Value | Assay Conditions | Reference |
| EC50 for α2β1 Inhibition | 130 nM | Inhibition of CHO-α2wt cell adhesion to rat tail collagen I. | [1] |
| Selectivity | 8-fold vs. α1β1 | Comparison of EC50 values in CHO-α1wt/collagen IV vs. CHO-α2wt/collagen I assays. | [2] |
| Cell Proliferation Inhibition | Effective at ≥ 10 µM | WPMY-1 human prostate stromal cells. | [3][4] |
| Apoptosis Induction | Observed at ≥ 1 µM | OVCAR3 and SKOV3 ovarian cancer cells. | [5] |
Experimental Protocols
Cell Adhesion Assay (as described in cited literature)
-
Plate Coating: Coat 96-well plates with collagen I (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Cell Preparation: Harvest and resuspend CHO-α2wt cells in a serum-free medium.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Seeding: Add the cell suspension to the collagen-coated wells and incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as crystal violet staining and subsequent absorbance measurement, or a fluorescence-based assay.
-
Data Analysis: Plot the percentage of cell adhesion relative to the vehicle control against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50.
Visualizations
Caption: this compound's mechanism and observed cellular effects.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfonamide inhibitors of α2β1 integrin reveal the essential role of collagen receptors in in vivo models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - Li - Annals of Translational Medicine [atm.amegroups.org]
- 5. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BTT 3033 and Paclitaxel Co-administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the co-administration of BTT 3033 and paclitaxel.
Frequently Asked Questions (FAQs)
Q1: What are the individual mechanisms of action for this compound and paclitaxel?
This compound is a selective inhibitor of integrin α2β1.[1] It binds to the α2I domain of the α2 subunit, preventing the interaction between the integrin and its ligands, such as collagen.[1] This inhibition has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.[2][3]
Paclitaxel is a microtubule-stabilizing agent.[4][5][6] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]
Q2: What is the rationale for co-administering this compound and paclitaxel?
The co-administration of this compound and paclitaxel is based on a synergistic interaction that enhances the anti-cancer effects of paclitaxel. Research has shown that pretreatment with this compound can significantly increase the susceptibility of cancer cells to paclitaxel-induced apoptosis. This combination therapy has the potential to overcome drug resistance and improve therapeutic outcomes.
Q3: What is the established synergistic mechanism between this compound and paclitaxel?
The synergistic effect of this compound and paclitaxel is attributed to the induction of mitochondrial apoptosis through multiple pathways. Pretreatment with this compound enhances paclitaxel's efficacy by:
-
Increasing Reactive Oxygen Species (ROS) Production: The combination leads to higher levels of intracellular ROS, which can induce cellular damage and trigger apoptosis.
-
Inducing Mitochondrial Membrane Potential (MMP) Loss: This indicates mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.
-
Enhancing Caspase-3 Activity: Caspase-3 is a critical executioner caspase in the apoptotic cascade.
Troubleshooting Guides
Issue 1: Suboptimal or No Synergistic Effect Observed
Q: We are not observing the expected synergistic cytotoxicity with this compound and paclitaxel in our cell line. What could be the issue?
A: Several factors can contribute to a lack of synergy. Consider the following troubleshooting steps:
-
Co-administration Timing: The timing of drug administration is crucial. Published studies have demonstrated synergy with a pretreatment protocol, where cells are incubated with this compound before the addition of paclitaxel. Simultaneous or reverse-order administration may not yield the same synergistic effect.
-
Drug Concentrations: Ensure that the concentrations of both this compound and paclitaxel are within the appropriate range for your specific cell line. It is recommended to perform dose-response curves for each drug individually to determine their respective IC50 values before testing them in combination.
-
Cell Line Specificity: The expression levels of integrin α2β1 can vary between cell lines. Verify the expression of this target in your cell line of interest, as low or absent expression may limit the efficacy of this compound.
-
Assay Conditions: Ensure that your experimental conditions, such as cell seeding density and incubation times, are consistent and optimized for your cell line.
Issue 2: High Cellular Toxicity in Control Groups
Q: We are observing high levels of cell death in our vehicle control groups, making it difficult to assess the specific effects of the drug combination. What should we do?
A: High toxicity in control groups can be due to several factors unrelated to the drugs themselves:
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve your compounds, ensure that the final concentration in the culture medium is not exceeding a non-toxic level (typically below 0.5%).
-
Cell Culture Conditions: Suboptimal culture conditions, such as contamination, nutrient depletion, or improper pH, can lead to increased cell death.
-
Cell Seeding Density: Seeding cells at a density that is too low or too high can induce stress and apoptosis.
Issue 3: Inconsistent Results Across Experiments
Q: Our results for the this compound and paclitaxel combination are not reproducible between experiments. How can we improve consistency?
A: Reproducibility is key in experimental research. To improve consistency:
-
Standardize Protocols: Ensure that all experimental parameters, including cell passage number, seeding density, drug preparation, and incubation times, are strictly standardized.
-
Reagent Quality: Use high-quality, validated reagents and check for lot-to-lot variability.
-
Automated Liquid Handling: If possible, use automated liquid handling systems to minimize pipetting errors.
-
Regular Cell Line Authentication: Periodically authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
Data Presentation
Table 1: In Vitro Synergistic Effects of this compound and Paclitaxel on Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 of Paclitaxel (µM) | Fold Decrease in IC50 |
| OVCAR3 | Paclitaxel alone | 0.45 | - |
| This compound (1 µM) + Paclitaxel | 0.03 | 15 | |
| SKOV3 | Paclitaxel alone | 0.35 | - |
| This compound (1 µM) + Paclitaxel | 0.02 | 17.5 |
Table 2: Apoptosis Induction in Ovarian Cancer Cells with this compound and Paclitaxel Co-administration
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| OVCAR3 | Control | 4.2 |
| Paclitaxel (1 µM) | 70.3 | |
| This compound (1 µM) + Paclitaxel (1 µM) | 87.0 | |
| SKOV3 | Control | 2.4 |
| Paclitaxel (1 µM) | 66.6 | |
| This compound (1 µM) + Paclitaxel (1 µM) | 88.5 |
Experimental Protocols
Protocol 1: In Vitro Co-administration of this compound and Paclitaxel for Cytotoxicity Assays
-
Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR3, SKOV3) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
This compound Pretreatment: Treat the cells with a fixed, non-toxic concentration of this compound (e.g., 1 µM) and incubate for a specified period (e.g., 24 hours). Include a vehicle control group.
-
Paclitaxel Treatment: Following the pretreatment period, add varying concentrations of paclitaxel to the wells.
-
Incubation: Incubate the plates for an additional 48 hours.
-
Cell Viability Assessment: Determine cell viability using a standard method such as the MTT assay.
-
Data Analysis: Calculate the IC50 values for paclitaxel with and without this compound pretreatment and determine the combination index (CI) to quantify the synergy.
Protocol 2: Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with this compound and/or paclitaxel as described in Protocol 1.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
Visualizations
Caption: Synergistic signaling pathway of this compound and paclitaxel leading to apoptosis.
Caption: Experimental workflow for in vitro co-administration of this compound and paclitaxel.
Caption: Troubleshooting logic for suboptimal synergy in co-administration experiments.
References
- 1. This compound | Integrins | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Integrin α2β1 inhibition attenuates prostate cancer cell proliferation by cell cycle arrest, promoting apoptosis and reducing epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. molbiolcell.org [molbiolcell.org]
BTT 3033 dose-dependent effects on cell cycle arrest
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-dependent effects of BTT 3033 on cell cycle arrest. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in inducing cell cycle arrest?
A1: this compound is a selective inhibitor of integrin α2β1.[1][2] By binding to the α2I domain of the integrin, it interferes with the interaction between cells and the extracellular matrix, particularly collagen I.[2] This disruption of signaling pathways that regulate cell adhesion and proliferation leads to cell cycle arrest, primarily in the G1 phase.[1][3][4]
Q2: In which cell lines has this compound been shown to induce cell cycle arrest?
A2: The dose-dependent effects of this compound on cell cycle arrest have been observed in prostate cancer cell lines, specifically LNcap-FGC and DU-145.[1][3]
Q3: At what concentrations does this compound typically induce cell cycle arrest?
A3: this compound has been shown to induce G1 cell cycle arrest in LNcap-FGC and DU-145 cells at concentrations of 25 µM and 50 µM following a 48-hour incubation period.[1] In prostate stromal WPMY-1 cells, a concentration of 10 µM was sufficient to stop cell growth.[5][6]
Q4: What are the known downstream signaling pathways affected by this compound that lead to cell cycle arrest?
A4: this compound-mediated inhibition of integrin α2β1 has been shown to affect signaling pathways involving Rho GTPase.[5][6][7] Phosphoproteomic analysis has identified potential downstream targets, including Polo-like kinase 1 (PLK1) and Dishevelled segment polarity protein 2 (DVL2), which are involved in cell cycle regulation.[6][7]
Data on Dose-Dependent Effects
Table 1: Effect of this compound on Cell Viability in Prostate Cancer and Stromal Cells
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability |
| LNcap-FGC | 25 | 48 | Decreased |
| 50 | 48 | Decreased | |
| DU-145 | 25 | 48 | Decreased |
| 50 | 48 | Decreased | |
| WPMY-1 | 0.3 | up to 96 | No significant alteration |
| 1 | up to 96 | No significant alteration | |
| 3 | 96 | Compromised (not significant) | |
| 10 | up to 96 | No proliferation observed |
Table 2: Effect of this compound on Cell Viability in Ovarian Cancer Cells
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Viability | IC50 (µM) |
| OVCAR3 | 1 | 48 | 80.3% | 29.6 |
| 10 | 48 | Not specified | ||
| 50 | 48 | 38.2% | ||
| SKOV3 | 1 | 48 | 83.5% | 44 |
| 10 | 48 | Not specified | ||
| 50 | 48 | 44.2% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., OVCAR3, SKOV3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control and calculate the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells (e.g., LNcap-FGC, DU-145) in 6-well plates. After 24 hours, treat with the desired concentrations of this compound (e.g., 25 µM, 50 µM) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low cell viability even at low this compound concentrations | 1. Incorrect drug concentration. 2. Cell line is highly sensitive. 3. Contamination of cell culture. | 1. Verify the stock solution concentration and perform serial dilutions accurately. 2. Perform a dose-response curve with a wider range of lower concentrations. 3. Check for mycoplasma or bacterial contamination. |
| No significant cell cycle arrest observed | 1. Insufficient incubation time. 2. This compound concentration is too low. 3. Cell line is resistant to this compound. | 1. Increase the incubation time (e.g., up to 72 hours). 2. Increase the concentration of this compound. 3. Confirm integrin α2β1 expression in your cell line. |
| High variability between replicate wells in viability assays | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Incomplete dissolution of formazan crystals. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Avoid using the outer wells of the plate. 3. Ensure complete mixing after adding the solubilization solution. |
| Clumps in cell suspension for flow cytometry | 1. Over-trypsinization. 2. Inadequate resuspension. | 1. Monitor cells during trypsinization and inactivate trypsin promptly. 2. Gently pipette the cell suspension up and down to break up clumps. A cell strainer can also be used. |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Integrin α2β1 inhibition attenuates prostate cancer cell proliferation by cell cycle arrest, promoting apoptosis and reducing epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize BTT 3033 cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize BTT 3033 cytotoxicity in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and selective inhibitor of integrin α2β1.[1][2][3] It functions by binding to the α2I domain of the integrin, which prevents the interaction between α2β1 and its ligand, collagen I.[1][2] This inhibition disrupts downstream signaling pathways that are involved in cell adhesion, proliferation, and survival.
Q2: Why am I observing cytotoxicity in my normal cell line treated with this compound?
Cytotoxicity with this compound is primarily concentration-dependent. While it is designed to be selective, at higher concentrations, it can impact the viability of normal cells. The cytotoxic effect is often mediated by the induction of Reactive Oxygen Species (ROS), which can lead to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[1][4][5]
Q3: At what concentration does this compound typically become cytotoxic to normal cells?
The cytotoxic threshold of this compound can vary between different cell types. For instance, in human prostate stromal cells (WPMY-1), a concentration of 1 µM did not significantly affect cell viability, whereas 10 µM resulted in the cessation of cell growth.[3][5][6] It is crucial to determine the optimal concentration for your specific normal cell line that minimizes cytotoxicity while achieving the desired experimental outcome.
Q4: How can I minimize this compound-induced cytotoxicity in my normal cells?
The primary strategy to minimize cytotoxicity is to carefully titrate the concentration of this compound to the lowest effective dose for your experimental goals. Additionally, since the cytotoxicity is linked to ROS production, co-treatment with an antioxidant, such as N-acetylcysteine (NAC), could potentially mitigate these effects, though this needs to be empirically tested for your specific cell system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death in normal control cells. | This compound concentration is too high. | Perform a dose-response curve to determine the IC50 value and use a concentration well below this for your experiments on normal cells. Start with a low concentration (e.g., ≤ 1 µM) and incrementally increase it. |
| The specific normal cell line is highly sensitive to integrin α2β1 inhibition. | Consider using a different normal cell line that may be less dependent on α2β1 signaling for survival. | |
| Prolonged exposure to this compound. | Reduce the incubation time of your experiment to the minimum required to observe the desired effect. | |
| Increased ROS levels and signs of oxidative stress. | This compound is inducing oxidative stress as a mechanism of its off-target effect. | Consider co-incubation with a well-tolerated antioxidant like N-acetylcysteine (NAC) to quench ROS. Ensure to include an antioxidant-only control. |
| The cell culture medium may be contributing to oxidative stress. | Use fresh, high-quality culture medium and consider supplementing it with antioxidants. | |
| Unexpected changes in cell morphology and adhesion. | Inhibition of integrin α2β1 is affecting cell adhesion and cytoskeletal organization. | This is an expected on-target effect of this compound. Document these changes as part of your experimental observations. If it interferes with your assay, consider alternative endpoints that are less dependent on cell morphology. |
Quantitative Data Summary
The following tables summarize the reported effects of this compound on the viability of a normal cell line and various cancer cell lines for comparison.
Table 1: Effect of this compound on Normal Human Prostate Stromal Cells (WPMY-1)
| Concentration | Effect on Cell Viability (96h treatment) | Reference |
| 0.3 µM | No significant change | [3][5] |
| 1 µM | No significant change | [3][5] |
| 3 µM | Compromised viability (not statistically significant) | [3][5] |
| 10 µM | Cessation of cell proliferation | [3][5][6] |
Table 2: Effect of this compound on Cancer Cell Lines (48h treatment)
| Cell Line | Concentration | % Viability | Reference |
| OVCAR3 (Ovarian Cancer) | 1 µM | ~80% | [2] |
| 10 µM | ~55% | [2] | |
| 50 µM | ~38% | [2] | |
| SKOV3 (Ovarian Cancer) | 1 µM | ~83% | [2] |
| 10 µM | ~60% | [2] | |
| 50 µM | ~44% | [2] | |
| LNcap-FGC (Prostate Cancer) | 25 µM | Decreased | [1] |
| 50 µM | Decreased | [1] | |
| DU-145 (Prostate Cancer) | 25 µM | Decreased | [1] |
| 50 µM | Decreased | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay
-
Cell Seeding: Seed your normal cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Measurement of Intracellular ROS Production
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in Protocol 1. Include a positive control for ROS induction (e.g., H₂O₂).
-
DCFDA Staining: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis pathway.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for assessing this compound cytotoxicity.
Logical Relationship for Minimizing Cytotoxicity
Caption: Strategies to minimize this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - Li - Annals of Translational Medicine [atm.amegroups.org]
- 4. Integrin α2β1 inhibition attenuates prostate cancer cell proliferation by cell cycle arrest, promoting apoptosis and reducing epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BTT 3033 Technical Support Center: Quality Control, Purity Assessment, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental use of BTT 3033, a selective inhibitor of the α2β1 integrin.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a selective, orally active small molecule inhibitor of integrin α2β1.[1] Its mechanism of action involves binding to the α2I domain of the integrin, thereby preventing its interaction with collagen.[1][2] This inhibition of the α2β1-collagen interaction disrupts downstream signaling pathways involved in cell adhesion, proliferation, and survival.
2. What are the recommended methods for assessing the purity of a this compound sample?
While specific supplier protocols may vary, High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of small molecules like this compound, with vendors typically guaranteeing a purity of ≥98%. For a more comprehensive analysis, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the chemical structure and assessing purity.
3. How should I prepare and store this compound stock solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO. To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[1] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
4. What are the expected biological effects of this compound in vitro?
This compound has been shown to inhibit cell viability and proliferation in various cancer cell lines, including prostate and ovarian cancer cells.[1][3] It can induce G1 cell cycle arrest and promote apoptosis through the activation of reactive oxygen species (ROS), upregulation of Bax protein, and activation of caspase-3.[1][3]
5. Are there known in vivo effects of this compound?
Yes, this compound has demonstrated anti-inflammatory effects in animal models.[1][4] For instance, in a mouse model of arachidonic acid-induced ear edema, oral administration of this compound showed anti-inflammatory properties.[1][4] It has also been shown to reduce leukocyte infiltration in a mouse air pouch model.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Purity or integrity of the this compound sample may be compromised. | Verify the purity of your this compound sample using HPLC. Confirm the chemical identity and structural integrity using LC-MS and NMR. Ensure proper storage of the compound and its solutions to prevent degradation. |
| Low or no observable biological activity | Incorrect concentration of this compound used. | Confirm the concentration of your stock solution. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line or experimental model. The effective concentrations can range from nanomolar to micromolar depending on the assay.[1][3] |
| Cell line is not sensitive to α2β1 inhibition. | Confirm that your cell line of interest expresses α2β1 integrin. Test the effect of this compound on a positive control cell line known to be sensitive to α2β1 inhibition. | |
| Cell death observed in control group | DMSO concentration is too high. | Ensure the final concentration of DMSO in your cell culture medium is below cytotoxic levels (typically <0.1%). Prepare a vehicle control with the same final DMSO concentration as your experimental samples. |
| Precipitation of this compound in aqueous solutions | Poor solubility of this compound in aqueous media. | After diluting the DMSO stock solution into your aqueous experimental buffer or media, vortex thoroughly. Visually inspect for any precipitation. If precipitation occurs, consider using a lower concentration or a different formulation approach, though for most cell culture applications, direct dilution of a DMSO stock is sufficient. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| EC50 (CHO-α2wt cell adhesion to collagen I) | CHO-α2wt | 130 nM | [1] |
| EC50 (Inhibition of human platelet binding to collagen I) | Human Platelets | ~6 µM (in mouse whole blood) | [1] |
| IC50 (Cell Viability) | OVCAR3 | 29.6 µM | [3] |
| IC50 (Cell Viability) | SKOV3 | 44 µM | [3] |
Experimental Protocols
Cell Viability (MTT Assay)
This protocol is adapted from studies on ovarian cancer cell lines.[3]
-
Cell Seeding: Seed OVCAR3 or SKOV3 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methodology used to assess apoptosis in ovarian cancer cells.[3]
-
Cell Treatment: Treat cells with the desired concentrations of this compound and/or other compounds for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: this compound inhibits Integrin α2β1, leading to reduced cell adhesion and proliferation, and induction of apoptosis.
Caption: General experimental workflow for using this compound, from quality control to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel α2β1 integrin inhibitors reveal that integrin binding to collagen under shear stress conditions does not require receptor preactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide inhibitors of α2β1 integrin reveal the essential role of collagen receptors in in vivo models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BTT 3033 and Other Integrin α2β1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BTT 3033, a selective small-molecule inhibitor of integrin α2β1, with other notable inhibitors of the same target. The information presented is curated from experimental data to assist researchers in making informed decisions for their studies in areas such as thrombosis, inflammation, and oncology.
Introduction to Integrin α2β1 and its Inhibition
Integrin α2β1, a key receptor for collagen, plays a crucial role in various physiological and pathological processes, including platelet adhesion and aggregation, immune cell trafficking, and tumor progression. Its involvement in these critical pathways has made it an attractive target for therapeutic intervention. A variety of inhibitors have been developed, ranging from small molecules to biologics, each with distinct mechanisms of action and inhibitory profiles. This guide focuses on a comparative analysis of this compound against other known inhibitors.
Quantitative Comparison of Integrin α2β1 Inhibitors
The following table summarizes the inhibitory activities of this compound and other selected integrin α2β1 inhibitors from different chemical classes. The data is compiled from various in vitro and in vivo studies to provide a comparative overview of their potency and selectivity.
| Inhibitor | Class | Assay | Target/Cell Line | Endpoint | Potency (IC₅₀/EC₅₀) | Selectivity | Reference |
| This compound | Sulfonamide | Cell Adhesion | CHO cells expressing human α2β1 | Inhibition of adhesion to Collagen I | 130 nM (EC₅₀) | Selective for α2β1 over α1β1 (8-fold), α3β1, α4β1, α5β1, and αv integrins.[1] | [1] |
| BTT 3034 | Sulfonamide | Cell Adhesion | CHO cells expressing human α2β1 | Inhibition of adhesion to Collagen I | 160 nM (EC₅₀) | Lower selectivity for α2β1 over α1β1 (2-fold) compared to this compound.[1] | [1] |
| BTT-3016 | Sulfonamide | Platelet Aggregation | Human platelets | Inhibition of collagen-induced aggregation | Effective inhibitor | Selective for α2β1. | [2] |
| Compound 15 | Prolyl-2,3-diaminopropionic acid (DAP) scaffold | Platelet Adhesion (static) | Human platelets | Inhibition of adhesion to Collagen I | 67 nM (IC₅₀) | Selective for α2β1. | [3] |
| Compound 6 | Prolyl-2,3-diaminopropionic acid (DAP) scaffold | Platelet Adhesion (under flow) | Human platelets | Inhibition of adhesion to Collagen I | 3.6 µM (IC₅₀) | Selective for α2β1. | [3] |
| Sochicetin-A | Snake Venom C-type Lectin | Cell Adhesion | α2-K562 cells | Inhibition of adhesion to Collagen I | 1.38 nM (IC₅₀) | Specific for α2β1. | |
| Sochicetin-B | Snake Venom C-type Lectin | Soluble Integrin Binding | Soluble α2β1 ectodomain | Inhibition of binding to Collagen I | 32.7 nM (IC₅₀) | Specific for α2β1. | |
| Sochicetin-C | Snake Venom C-type Lectin | Cell Adhesion | α2-K562 cells | Inhibition of adhesion to Collagen I | 265.1 nM (IC₅₀) | Specific for α2β1. |
Differentiating this compound and BTT 3034
This compound and BTT 3034 are structurally similar sulfonamide-based inhibitors but exhibit distinct functional profiles. While both potently inhibit α2β1-mediated cell adhesion under static conditions, their efficacy diverges under different conformational states of the integrin. This compound is a more effective inhibitor of the non-activated conformation of α2β1, making it particularly potent in preventing platelet binding to collagen under shear stress.[1] In contrast, BTT 3034 is a more potent inhibitor of the activated integrin conformation.[1] This differential activity is also reflected in their performance in in vivo models. In a mouse air pouch model of inflammation, BTT 3034 was found to be more effective than this compound, suggesting that the activated form of α2β1 may be more critical in this context.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Static Cell Adhesion Assay
This assay is used to determine the potency of inhibitors in blocking integrin α2β1-mediated cell adhesion to its ligand, collagen.
Materials:
-
96-well tissue culture plates
-
Collagen I (e.g., from rat tail)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
CHO cells stably expressing human integrin α2β1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors (e.g., this compound)
-
Cell viability reagent (e.g., Crystal Violet)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with collagen I solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with a solution of 1% BSA in PBS for 1 hour at room temperature to prevent non-specific cell binding.
-
Cell Preparation: Harvest CHO-α2β1 cells and resuspend them in serum-free cell culture medium.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the test inhibitor for 30 minutes at 37°C.
-
Cell Seeding: Add the inhibitor-treated cell suspension to the collagen-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells by staining with Crystal Violet, followed by solubilization and measurement of absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Platelet Aggregation Assay under Shear Flow
This assay assesses the ability of inhibitors to block platelet aggregation on a collagen-coated surface under physiological flow conditions.
Materials:
-
Microfluidic flow chambers
-
Collagen I
-
Human whole blood or platelet-rich plasma (PRP)
-
Fluorescently labeled anti-CD41/CD61 antibody (to label platelets)
-
Test inhibitors
-
Perfusion pump
-
Fluorescence microscope
Procedure:
-
Chamber Preparation: Coat the microfluidic channels with collagen I and block with BSA.
-
Blood Preparation: Collect human whole blood into an anticoagulant (e.g., citrate). Pre-incubate the blood with a fluorescent anti-platelet antibody and the test inhibitor at various concentrations.
-
Perfusion: Perfuse the treated whole blood through the collagen-coated microfluidic channels at a defined shear rate (e.g., 1000 s⁻¹) using a perfusion pump.
-
Imaging: Continuously monitor and record platelet adhesion and aggregation on the collagen surface using a fluorescence microscope.
-
Data Analysis: Analyze the images to quantify the surface area covered by platelets and the size of platelet aggregates over time. Determine the inhibitory effect of the compound by comparing the results with the vehicle control.
In Vivo Ferric Chloride-Induced Thrombosis Model
This murine model is used to evaluate the antithrombotic efficacy of integrin α2β1 inhibitors in vivo.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Filter paper
-
Doppler flow probe or intravital microscope
-
Test inhibitors
Procedure:
-
Animal Preparation: Anesthetize the mouse and surgically expose the carotid artery.
-
Inhibitor Administration: Administer the test inhibitor to the mouse via an appropriate route (e.g., intravenous or oral) at a predetermined time before inducing thrombosis.
-
Thrombus Induction: Apply a small piece of filter paper saturated with FeCl₃ solution to the surface of the exposed carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury and initiate thrombus formation.[4][5][6][7][8]
-
Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe or visualize thrombus formation in real-time using intravital microscopy.[4][6]
-
Endpoint Measurement: The primary endpoint is the time to vessel occlusion (cessation of blood flow).
-
Data Analysis: Compare the time to occlusion in inhibitor-treated mice to that in vehicle-treated control mice to determine the antithrombotic efficacy of the inhibitor.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach for comparing these inhibitors, the following diagrams have been generated.
Conclusion
This compound is a potent and selective inhibitor of integrin α2β1 with a distinct profile that makes it particularly effective at inhibiting platelet adhesion under shear stress. Its comparison with other inhibitors, such as BTT 3034 and compounds from different chemical scaffolds, highlights the nuanced structure-activity relationships and the importance of considering the specific conformational state of the integrin in different pathological contexts. The provided experimental protocols and workflow diagrams offer a framework for the continued evaluation and development of novel integrin α2β1 inhibitors for various therapeutic applications. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these promising compounds.
References
- 1. Sulfonamide inhibitors of α2β1 integrin reveal the essential role of collagen receptors in in vivo models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitors of integrin α2β1 that prevent pathological thrombus formation via an allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Ferric Chloride-induced Carotid Artery Thrombosis_GemPharmatech [en.gempharmatech.com]
- 6. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 7. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Synergistic Efficacy of BTT 3033 and Paclitaxel in Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic effects of the selective α2β1 integrin inhibitor, BTT 3033, in combination with the microtubule-stabilizing agent, paclitaxel (PTX), for the treatment of ovarian cancer. Experimental data supporting the synergistic interaction between these two compounds is presented, along with detailed methodologies for the key experiments cited.
Mechanism of Action: A Synergistic Approach
Paclitaxel, a well-established chemotherapeutic agent, functions by stabilizing microtubules, which are crucial for cell division.[1][2][][4][5] This interference with microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] this compound is an orally active and selective inhibitor of integrin α2β1, a cell adhesion receptor involved in cell proliferation and survival.[6][7][8] this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by binding to the α2I domain of the integrin.[6][7]
The combination of this compound and paclitaxel has demonstrated a significant synergistic effect in ovarian cancer cells.[9][10] The proposed mechanism for this synergy involves the enhancement of paclitaxel-induced apoptosis by this compound through several key cellular events: increased production of reactive oxygen species (ROS), loss of mitochondrial membrane potential (MMP), and activation of caspase-3.[9][10]
Data Presentation: Enhanced Anti-Tumor Activity
The combination of this compound with paclitaxel leads to a marked increase in the inhibition of cancer cell growth and a significant boost in apoptosis compared to either agent alone.
Table 1: Synergistic Inhibition of Cell Viability in Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 of Paclitaxel (µM) |
| OVCAR3 | Paclitaxel alone | 0.45 |
| Paclitaxel + this compound (1 µM) | 0.03 | |
| SKOV3 | Paclitaxel alone | 0.35 |
| Paclitaxel + this compound (1 µM) | 0.02 |
This data demonstrates that the addition of this compound significantly lowers the concentration of paclitaxel required to inhibit the growth of ovarian cancer cells by 50%.[9][10]
Table 2: Enhanced Apoptosis in Ovarian Cancer Cells with Combination Therapy
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| OVCAR3 | Control | 4.2 |
| Paclitaxel + this compound | 87.0 | |
| SKOV3 | Control | 2.4 |
| Paclitaxel + this compound | 88.5 |
The combination of paclitaxel and this compound dramatically increases the percentage of apoptotic cancer cells compared to untreated controls.[9][10]
Experimental Protocols
The following are detailed methodologies for the key experiments that demonstrated the synergistic effects of this compound and paclitaxel.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human ovarian cancer cell lines, OVCAR3 and SKOV3, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were pre-treated with this compound (1 µM) for a specified duration, followed by treatment with various concentrations of paclitaxel (0.001, 0.01, 0.1, or 1 µM).[9]
-
MTT Incubation: After the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated to determine cell viability. The coefficient of drug interaction (CDI) was calculated to assess synergy, with a CDI value of less than 1 indicating a synergistic effect.[9]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: OVCAR3 and SKOV3 cells were treated with this compound and/or paclitaxel as described for the cell viability assay.
-
Cell Staining: Following treatment, cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Measurement of Reactive Oxygen Species (ROS) Production
-
Cell Treatment: Cells were treated with the drug combination as previously described.
-
Probe Incubation: After treatment, cells were incubated with a fluorescent probe, such as DCFH-DA, which becomes fluorescent upon oxidation by ROS.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the intracellular ROS levels, was measured using a fluorometer or flow cytometer.
Assessment of Mitochondrial Membrane Potential (MMP)
-
Cell Treatment: Ovarian cancer cells were treated with this compound and/or paclitaxel.
-
Staining: Cells were then stained with a fluorescent dye that accumulates in the mitochondria of healthy cells, such as JC-1 or Rhodamine 123. A decrease in fluorescence intensity indicates a loss of MMP.
-
Analysis: The change in fluorescence was quantified using a fluorescence microscope or flow cytometer.
Caspase-3 Activity Assay
-
Cell Lysis: Following drug treatment, cells were lysed to release their intracellular contents.
-
Substrate Addition: A specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter was added to the cell lysates.
-
Signal Detection: The activity of caspase-3 was determined by measuring the signal generated from the cleavage of the substrate using a spectrophotometer or fluorometer.
Visualizing the Synergy
The following diagrams illustrate the mechanisms and workflows described in this guide.
Caption: Synergistic apoptotic pathway of this compound and paclitaxel.
Caption: Workflow for evaluating the synergy of this compound and paclitaxel.
Caption: Converging signaling pathways leading to enhanced apoptosis.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel α2β1 integrin inhibitors reveal that integrin binding to collagen under shear stress conditions does not require receptor preactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
BTT-3033: A Comparative Analysis Against Standard Cancer Therapies in Prostate and Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational α2β1 integrin inhibitor, BTT-3033, with current standard-of-care therapies for prostate and ovarian cancer. The information is compiled from preclinical and clinical data to offer an objective overview of its therapeutic potential.
Executive Summary
BTT-3033 is a selective, orally active small molecule inhibitor of integrin α2β1, a cell adhesion receptor implicated in cancer progression. Preclinical studies have demonstrated its potential to inhibit cancer cell proliferation, induce apoptosis, and modulate the tumor microenvironment. This guide presents the available efficacy data for BTT-3033 in prostate and ovarian cancer cell lines and contrasts it with the established clinical performance of standard therapies for these malignancies.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the preclinical efficacy of BTT-3033 in cancer cell lines and the clinical efficacy of standard-of-care therapies in patients. It is crucial to note that the data for BTT-3033 is from in vitro studies and is not directly comparable to the clinical outcomes observed with standard therapies in human trials.
Table 1: Efficacy of BTT-3033 in Ovarian Cancer Cell Lines vs. Standard Chemotherapy in Patients
| Therapy | Cancer Type | Model/Population | Efficacy Endpoint | Result | Citation |
| BTT-3033 | Ovarian Cancer | OVCAR3 Cells | IC50 (as monotherapy) | ≥ 1 μM | [1] |
| SKOV3 Cells | IC50 (as monotherapy) | ≥ 1 μM | [1] | ||
| BTT-3033 + Paclitaxel | Ovarian Cancer | OVCAR3 Cells | Paclitaxel IC50 | Decreased from 0.45 μM to 0.03 μM | [1] |
| SKOV3 Cells | Paclitaxel IC50 | Decreased from 0.35 μM to 0.02 μM | [1] | ||
| OVCAR3 Cells | Apoptosis | Increased from 4.2% to 87.0% (with 1 μM PTX) | [1] | ||
| SKOV3 Cells | Apoptosis | Increased from 2.4% to 88.5% (with 1 μM PTX) | [1] | ||
| Paclitaxel + Carboplatin | Stage III/IV Ovarian Cancer | Human Clinical Trial | Overall Response Rate | 74% | |
| Optimally Resected Stage III Ovarian Cancer | Median Progression-Free Survival | 20.7 months | |||
| Median Overall Survival | 57.4 months |
Table 2: Efficacy of BTT-3033 in Prostate Cancer Cell Lines vs. Standard Therapies in Patients
| Therapy | Cancer Type | Model/Population | Efficacy Endpoint | Result | Citation |
| BTT-3033 | Prostate Cancer | LNcap-FGC Cells | Apoptosis Induction (at 50 μM) | ~47% | [2] |
| DU-145 Cells | Apoptosis Induction (at 50 μM) | ~59% | [2] | ||
| WPMY-1 (stromal) Cells | Proliferation Inhibition (at 10 µM) | Stopped cell growth | [3] | ||
| Androgen Deprivation Therapy (ADT) | Localized Prostate Cancer | Human Clinical Trial | Overall Survival | No significant benefit over no treatment | [4] |
| High-Risk Localized Prostate Cancer | Human Clinical Trial | All-Cause Mortality | Hazard Ratio: 0.88 | [4] | |
| Docetaxel + ADT | Metastatic Hormone-Sensitive Prostate Cancer | Human Clinical Trial | Overall Survival Benefit (vs. ADT alone) | ~10 months | [5] |
| Median Overall Survival | 51.6 months | [6] | |||
| High-Grade, Non-metastatic Prostate Cancer | Human Clinical Trial (Meta-analysis) | 10-Year Prostate Cancer-Specific Mortality | Reduced from ~40% to <10% | [7] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Treat the cells with various concentrations of BTT-3033 (e.g., 0.1, 1, 10, 50 μM) and/or standard chemotherapeutic agents and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V-FITC and the loss of membrane integrity using propidium iodide (PI).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with BTT-3033 and/or other compounds for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 μL of FITC Annexin V and 1 μL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated FAK, ERK, p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathway of α2β1 Integrin in Cancer Cells
The following diagram illustrates the signaling cascade initiated by the binding of the extracellular matrix (ECM) to α2β1 integrin, leading to the activation of downstream pathways that regulate cell proliferation, survival, and invasion. BTT-3033 acts by inhibiting the initial binding of the ECM to the α2I domain of the integrin.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - Li - Annals of Translational Medicine [atm.amegroups.org]
- 4. α2β1 Integrin Promotes Chemoresistance against Doxorubicin in Cancer Cells through Extracellular Signal-regulated Kinase (ERK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Effectiveness of Docetaxel for Metastatic Hormone-sensitive Prostate Cancer in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docetaxel Found to Be Significantly Associated With Reduced Prostate Cancer Mortality in Patients With Otherwise Poor Prognosis - Brigham On a Mission [brighamhealthonamission.org]
Validating the Anti-inflammatory Effects of BTT-3033: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of BTT-3033, a selective α2β1 integrin inhibitor, with other relevant compounds. The information presented is supported by experimental data to aid in the evaluation of BTT-3033 for research and development purposes.
Mechanism of Action
BTT-3033 is an orally active, small-molecule inhibitor that selectively targets the α2β1 integrin, a major receptor for collagen.[1] It functions by binding to the α2I domain of the integrin, thereby inhibiting the interaction between cells expressing α2β1 and collagen.[1][2] This inhibition of cell-matrix adhesion forms the basis of its anti-inflammatory and other biological effects.
Signaling Pathway of α2β1 Integrin Inhibition by BTT-3033
References
Comparative analysis of BTT 3033 in different cancer cell lines
An in-depth guide for researchers on the efficacy and mechanism of the selective integrin α2β1 inhibitor, BTT 3033, in prostate and ovarian cancer cell lines.
This compound is an orally active, selective inhibitor of integrin α2β1, a cell adhesion receptor implicated in cancer progression, particularly in the interaction between cancer cells and the extracellular matrix component, collagen.[1] This guide provides a comparative analysis of this compound's effects on various cancer cell lines, supported by experimental data and detailed methodologies, to assist researchers in evaluating its potential as a therapeutic agent.
Mechanism of Action
This compound exerts its effects by binding to the α2I domain of the integrin α2 subunit, thereby inhibiting the α2β1-collagen interaction.[1][2] This disruption of signaling leads to a cascade of downstream events including the inhibition of cell proliferation, induction of apoptosis, and suppression of cell migration and invasion. Studies have shown its efficacy in prostate and ovarian cancer cell lines, as well as in non-malignant prostate stromal cells.
Comparative Efficacy of this compound in Cancer Cell Lines
The anti-cancer effects of this compound have been demonstrated across different cancer cell lines, primarily focusing on prostate and ovarian cancers. The following tables summarize the quantitative data on its efficacy.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |
| LNCaP-FGC | Prostate Cancer | MTT | 25 µM & 50 µM (48h) | Inhibition of cell viability | [1] |
| DU-145 | Prostate Cancer | MTT | 25 µM & 50 µM (48h) | Inhibition of cell viability | [1] |
| OVCAR3 | Ovarian Cancer | MTT | ≥ 1 µM (48h) | Significant, concentration-dependent decrease in viability (from 80.3% at 1 µM to 38.2% at 50 µM) | [3] |
| SKOV3 | Ovarian Cancer | MTT | ≥ 1 µM (48h) | Significant, concentration-dependent decrease in viability (from 83.5% at 1 µM to 44.2% at 50 µM) | [3] |
| WPMY-1 | Prostate Stromal | alamarBlue | 3 µM (96h) | Compromised viability (not significant) | [4] |
| WPMY-1 | Prostate Stromal | alamarBlue | 10 µM | No proliferation | [4][5] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Concentration (Time) | Effect | Citation |
| LNCaP-FGC | Prostate Cancer | 50 µM (48h) | Induces apoptosis and G1 cell cycle arrest | [1] |
| DU-145 | Prostate Cancer | 50 µM (48h) | Induces apoptosis and G1 cell cycle arrest | [1] |
| OVCAR3 | Ovarian Cancer | 1 µM (in combination with PTX) | Increased apoptotic cells from 4.2% to 87.0% | [3][6] |
| SKOV3 | Ovarian Cancer | 1 µM (in combination with PTX) | Increased apoptotic cells from 2.4% to 88.5% | [3][6] |
Table 3: Synergistic Effects of this compound with Paclitaxel (PTX) in Ovarian Cancer Cells
| Cell Line | IC50 of PTX alone | IC50 of PTX with 1 µM this compound | Citation |
| OVCAR3 | 0.45 µM | 0.03 µM | [3][6] |
| SKOV3 | 0.35 µM | 0.02 µM | [3][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the analysis of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., OVCAR3, SKOV3) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10, 50 µM) and/or paclitaxel for a specified duration (e.g., 48 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Cell Proliferation Assay (BrdU Assay)
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells by adding a fixing/denaturing solution.
-
Antibody Incubation: Add the BrdU antibody and incubate for the recommended time.
-
Substrate Reaction: Add the substrate and incubate until color development is sufficient.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Correlate the absorbance with the rate of cell proliferation.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as required.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).
Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Conclusion
This compound demonstrates significant anti-cancer activity in prostate and ovarian cancer cell lines by inhibiting the integrin α2β1 pathway. Its ability to induce cell cycle arrest and apoptosis, and to synergize with existing chemotherapeutic agents like paclitaxel, highlights its potential as a valuable candidate for further pre-clinical and clinical investigation. The provided data and protocols offer a solid foundation for researchers to build upon in the ongoing effort to develop novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel α2β1 integrin inhibitors reveal that integrin binding to collagen under shear stress conditions does not require receptor preactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to BTT 3033 and Other Small Molecule Integrin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Integrin-mediated cell adhesion and signaling are critical processes in a multitude of physiological and pathological events, including inflammation, fibrosis, and cancer metastasis. Consequently, integrins have emerged as promising therapeutic targets. This guide provides a comprehensive comparison of BTT 3033, a selective α2β1 integrin inhibitor, with other notable small molecule and antibody-based integrin inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their drug development and discovery programs.
Executive Summary
This compound is an orally active, selective inhibitor of the α2β1 integrin, a key receptor for collagen. It has demonstrated potential in preclinical models of cancer, inflammation, and fibrosis. This guide will compare this compound against other integrin inhibitors, including the αvβ3/αvβ5 inhibitor cilengitide, the broad-spectrum integrin inhibitor GLPG0187, and the antibody-based inhibitors volociximab (anti-α5β1) and abituzumab (anti-αv). The comparison will focus on their mechanism of action, potency, selectivity, and available preclinical and clinical data.
Performance Comparison of Integrin Inhibitors
The following tables summarize the key characteristics and performance data of this compound and other selected integrin inhibitors.
Table 1: General Characteristics of Selected Integrin Inhibitors
| Inhibitor | Type | Primary Target(s) | Mechanism of Action |
| This compound | Small Molecule | α2β1 | Allosteric inhibitor, binds to the α2 I-domain.[1] |
| Cilengitide | Cyclic Peptide | αvβ3, αvβ5 | Competitive inhibitor of the RGD binding site.[2][3] |
| GLPG0187 | Small Molecule | αvβ1, αvβ3, αvβ5, αvβ6, α5β1 | Broad-spectrum competitive inhibitor.[4] |
| Volociximab | Monoclonal Antibody | α5β1 | Blocks ligand binding. |
| Abituzumab | Monoclonal Antibody | αv integrins | Blocks ligand binding. |
Table 2: In Vitro Potency of Selected Integrin Inhibitors
| Inhibitor | Assay | Cell Line | Ligand | IC50 / EC50 |
| This compound | Cell Adhesion | CHO (α2-expressing) | Collagen I | 130 nM[1] |
| Cilengitide | Cell Adhesion | U87MG (glioma) | Vitronectin | ~400 nM[2] |
| GLPG0187 | Cell Adhesion | HCT116 (colorectal cancer) | Not specified | 0.125 µM (induces cell separation)[5] |
| AV-38/398 (novel αVβ3 inhibitor) | Cell Viability | 518A2 (melanoma) | - | 8.7 µM |
| Cilengitide | Cell Viability | 518A2 (melanoma) | - | 0.5 - 9.1 µM |
Table 3: Preclinical In Vivo Efficacy of this compound
| Model | Dosing | Key Findings |
| Mouse Air Pouch (Inflammation) | 10 mg/kg, oral | Reduced leukocyte infiltration by about 50%.[6] |
| Arachidonic Acid-Induced Ear Edema | 10 mg/kg, oral | Showed anti-inflammatory effects.[6] |
Signaling Pathways
Integrin engagement with the extracellular matrix (ECM) triggers intracellular signaling cascades that regulate cell survival, proliferation, and migration. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases.
Integrin α2β1 Signaling and Inhibition by this compound
Binding of α2β1 integrin to collagen leads to the recruitment and autophosphorylation of FAK at Tyr397. This creates a docking site for Src, leading to the formation of a FAK/Src complex and further phosphorylation of FAK. This complex then phosphorylates downstream targets, activating pathways such as the Ras-MAPK and PI3K-Akt cascades, which promote cell migration and survival. This compound, by binding to the α2 I-domain, prevents the initial integrin-ligand interaction, thereby inhibiting the entire downstream signaling cascade.
Integrin αvβ3 Signaling and Inhibition by Cilengitide
Integrin αvβ3 binds to RGD-containing ECM proteins like vitronectin. This interaction also leads to the activation of the FAK/Src signaling pathway, promoting angiogenesis and tumor cell invasion. Cilengitide, a cyclic RGD peptide, competitively inhibits the binding of ligands to αvβ3 and αvβ5 integrins, thereby blocking downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate integrin inhibitors.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to an ECM-coated surface and the inhibitory effect of compounds like this compound.
Workflow Diagram:
Detailed Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with collagen type I solution (e.g., 5 µg/mL in PBS) and incubate for 2 hours at room temperature.
-
Blocking: Aspirate the collagen solution and block non-specific binding by adding a solution of 1% BSA in PBS for 1 hour at 37°C.
-
Cell Seeding: Harvest CHO cells stably expressing α2β1 integrin and resuspend them in serum-free medium. Add 100 µL of the cell suspension (e.g., 3 x 10^5 cells/mL) to each well.
-
Inhibitor Addition: Add various concentrations of this compound or other inhibitors to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol for 10 minutes and then stain with 0.5% crystal violet solution for 10 minutes.
-
Quantification: Wash away excess stain with water and air dry. Solubilize the stain with a solubilization buffer and measure the absorbance at 590 nm using a microplate reader.
Transwell Cell Migration Assay
This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant, a process often dependent on integrin function.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
Validating Phosphoproteomic Data for B-T-T 3033 Targets: A Comparative Guide
Introduction to BTT 3033 and the Importance of Phosphoproteomics Validation
This compound is a selective, orally active inhibitor of integrin α2β1, a cell adhesion receptor that plays a crucial role in various physiological and pathological processes, including inflammation, thrombosis, and cancer.[1][2] It exerts its effect by binding to the α2I domain of the integrin, thereby blocking its interaction with collagen.[1][2] Understanding the downstream signaling events modulated by this compound is critical for elucidating its mechanism of action and identifying potential biomarkers of its efficacy.
Phosphoproteomics, the large-scale analysis of protein phosphorylation, is a powerful tool for mapping kinase-driven signaling networks. A key study by Li et al. (2021) utilized phosphoproteomics to identify potential downstream targets of this compound in human prostate stromal cells.[3][4] This guide provides a framework for interpreting and validating such phosphoproteomic data, offering a comparison with other integrin α2β1 inhibitors and detailing essential experimental protocols.
Comparative Analysis of this compound and Alternative Integrin α2β1 Inhibitors
While a direct comparison of phosphoproteomic datasets for multiple integrin α2β1 inhibitors is currently limited by the availability of public data, we can compare their known mechanisms and effects on downstream signaling. This section focuses on this compound and a structurally similar inhibitor, BTT 3034, as well as another inhibitor, E7820.
Table 1: Comparison of this compound and Other Integrin α2β1 Inhibitors
| Feature | This compound | BTT 3034 | E7820 |
| Primary Target | Integrin α2β1 | Integrin α2β1 | Integrin α2β1 |
| Binding Site | α2I domain | α2I domain | Suppresses integrin α2 expression |
| Reported Effects | Inhibits prostate smooth muscle contraction, induces apoptosis in cancer cells.[3][5] | Anti-inflammatory effects.[6] | Anti-angiogenic and anti-tumor activity.[1] |
| Phosphoproteomics Data | Available (Li et al., 2021) | Not publicly available | Not publicly available |
Phosphoproteomic Profile of this compound
The study by Li et al. (2021) provides the most comprehensive insight into the phosphoproteomic changes induced by this compound.[3][4] The key findings are summarized below.
Table 2: Key Phosphorylation Changes Induced by this compound in Prostate Stromal Cells (Li et al., 2021)
| Protein Group | Key Proteins with Altered Phosphorylation | Proposed Biological Function |
| LIM domain kinases | LIMA1, ZYX, TRIP6 | Regulation of cytoskeleton and focal adhesions |
| Kinase Substrates | PLK1, DVL2 | Cell cycle regulation, GTPase signaling |
Note: This table summarizes the key findings. For a complete list of phosphosites, refer to the original publication.
Experimental Protocols for Phosphoproteomics Data Validation
Validating the findings from a large-scale phosphoproteomics experiment is crucial to confirm the biological relevance of the identified targets. A multi-pronged approach combining cellular, biochemical, and computational methods is recommended.
Phosphoproteomics Analysis Workflow
The following diagram illustrates a typical workflow for a quantitative phosphoproteomics experiment, similar to the one employed by Li et al. (2021).
Detailed Methodologies
a. Cell Culture and Treatment:
-
Cell Line: Human prostate stromal cells (WPMY-1).
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 1 µM and 10 µM) or a vehicle control for a specified duration.
b. Protein Extraction and Digestion:
-
Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Proteins are reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
c. Phosphopeptide Enrichment:
-
Due to the low stoichiometry of phosphorylation, phosphopeptides need to be enriched from the complex peptide mixture.
-
Common methods include Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).
d. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Enriched phosphopeptides are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
The mass spectrometer acquires fragmentation spectra (MS/MS) of the peptides, which are used for identification.
e. Data Analysis:
-
MS/MS spectra are searched against a protein database to identify the peptide sequences and phosphorylation sites.
-
Quantitative analysis is performed to determine the relative abundance of phosphopeptides between different treatment conditions.
-
Bioinformatic tools are used to perform pathway analysis and kinase-substrate enrichment analysis (KSEA) to identify dysregulated signaling pathways and kinases.
Validation Experiments
a. Western Blotting:
-
Purpose: To validate the phosphorylation changes of specific proteins identified in the phosphoproteomics screen.
-
Protocol:
-
Treat cells with this compound as in the initial experiment.
-
Lyse cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Probe the membrane with phospho-specific antibodies for the target of interest and a total protein antibody as a loading control.
-
Detect the signal using chemiluminescence or fluorescence.
-
b. In Vitro Kinase Assay:
-
Purpose: To confirm that a predicted upstream kinase can phosphorylate a downstream target identified in the phosphoproteomics data.
-
Protocol:
-
Purify the recombinant kinase and substrate protein.
-
Incubate the kinase and substrate in a reaction buffer containing ATP.
-
Analyze the reaction mixture by Western blotting with a phospho-specific antibody for the substrate or by detecting the incorporation of radiolabeled ATP.
-
c. Site-directed Mutagenesis:
-
Purpose: To confirm the functional importance of a specific phosphorylation site.
-
Protocol:
-
Mutate the identified phosphorylation site (e.g., serine to alanine) in the protein of interest.
-
Express the wild-type and mutant protein in cells.
-
Assess the functional consequences of the mutation (e.g., changes in cell proliferation, migration).
-
Signaling Pathways and Mechanistic Differences
The phosphoproteomics data for this compound suggests a model where inhibition of integrin α2β1 leads to downstream changes in cytoskeletal organization and cell cycle control.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. E7820 | Cell Signaling Technology [cellsignal.com]
- 3. The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Small Molecule Inhibitor BTT 3033 Versus Monoclonal Antibodies Targeting Integrin α2β1
For researchers, scientists, and drug development professionals, understanding the nuances of therapeutic agents targeting integrin α2β1 is crucial. This guide provides an objective comparison of the small molecule inhibitor BTT 3033 and monoclonal antibodies that target the same receptor, supported by experimental data and detailed methodologies.
Integrin α2β1, a key receptor for collagen and other extracellular matrix proteins, plays a significant role in various physiological and pathological processes, including hemostasis, inflammation, and cancer progression. Both small molecule inhibitors and monoclonal antibodies have emerged as promising therapeutic strategies to modulate its activity. This comparison guide delves into the available data to offer a comprehensive overview of their respective characteristics and performance.
At a Glance: this compound vs. Anti-Integrin α2β1 Monoclonal Antibodies
| Feature | This compound | Anti-Integrin α2β1 Monoclonal Antibodies |
| Molecule Type | Small Molecule (Sulfonamide derivative) | Large Protein (Immunoglobulin) |
| Target | Integrin α2β1 | Integrin α2β1 |
| Mechanism of Action | Allosteric inhibitor, binds to the α2I domain | Typically block the ligand-binding site or induce conformational changes |
| Oral Bioavailability | Yes[1] | Generally no, administered via injection |
Quantitative Performance Data
Direct comparative studies between this compound and anti-integrin α2β1 monoclonal antibodies are limited. The following tables summarize available quantitative data from separate studies to facilitate a cross-comparison.
Inhibition of Cell Adhesion
| Agent | Assay Details | Cell Type | Substrate | Potency (EC50/IC50) |
| This compound | Inhibition of cell adhesion | CHO cells expressing human α2β1 | Collagen I | 130 nM[1][2] |
| Anti-α2β1 mAb (BHA2.1) | Complete inhibition of cell adhesion | Not specified | Collagen and Laminin | 10 µg/mL[3][4] |
| Anti-α2β1 mAb | Inhibition of cell attachment | Madin-Darby Canine Kidney (MDCK) cells | Collagen I | >10 µg/mL[5] |
| Anti-α2 mAb (6F1) | Reduction of platelet adhesion | Human platelets | Collagen | Not specified (qualitative reduction)[6] |
Effects on Cell Viability and Proliferation
| Agent | Assay Details | Cell Line | Effect | Potency (IC50) |
| This compound | Inhibition of cell viability | OVCAR3 (ovarian cancer) | Decreased viability | 29.6 µM |
| This compound | Inhibition of cell viability | SKOV3 (ovarian cancer) | Decreased viability | 44 µM |
| Anti-α5β1 mAb (Volociximab) | Inhibition of cell proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited proliferation | Not specified[7] |
Mechanism of Action and Signaling
Integrin α2β1 signaling is a complex cascade that influences cell adhesion, migration, proliferation, and survival. Both this compound and monoclonal antibodies interrupt this pathway, albeit through different mechanisms.
This compound is a conformation-selective inhibitor that binds to the α2I domain of the integrin, an allosteric site.[1] This binding event likely locks the integrin in an inactive conformation, preventing its interaction with ligands like collagen.
Monoclonal antibodies, on the other hand, typically function by directly blocking the ligand-binding site on the integrin or by binding to other epitopes that induce conformational changes, rendering the receptor inactive. Some antibodies may also trigger receptor internalization.
Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for key experiments are provided below.
Cell Adhesion Assay
This protocol is a generalized procedure for assessing the inhibition of cell adhesion to a collagen substrate.
Detailed Steps:
-
Plate Coating: Coat wells of a 96-well plate with collagen type I (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest cells and resuspend them in a serum-free medium.
-
Inhibitor Treatment: Pre-incubate the cell suspension with varying concentrations of this compound or the anti-integrin α2β1 monoclonal antibody for a specified time (e.g., 30 minutes at 37°C).
-
Seeding: Add the treated cell suspension to the coated and blocked wells.
-
Incubation: Allow cells to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol and stain with a 0.5% crystal violet solution.
-
Quantification: Solubilize the stain with a solution such as 10% acetic acid and measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of adherent cells.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the effect of inhibitors on cell viability and proliferation.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or the monoclonal antibody.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis using Annexin V staining followed by flow cytometry.
Detailed Steps:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or the monoclonal antibody for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Concluding Remarks
Both this compound and anti-integrin α2β1 monoclonal antibodies demonstrate the ability to inhibit the function of their target, leading to reduced cell adhesion and, in some contexts, decreased cell viability and proliferation.
This compound offers the advantage of being a small molecule, which typically translates to oral bioavailability and potentially lower manufacturing costs. The available data provides a clear EC50 value for its inhibitory effect on cell adhesion.
Monoclonal antibodies are highly specific and potent, though they generally require parenteral administration. While precise IC50/EC50 values for adhesion inhibition by commercially available antibodies are not always readily reported in the literature, functional blocking has been demonstrated at low microgram per milliliter concentrations.
The choice between these two classes of inhibitors will ultimately depend on the specific research question or therapeutic application. For in vitro studies requiring a well-characterized and potent inhibitor with a defined EC50, this compound is an excellent candidate. For in vivo applications where high specificity is paramount and parenteral administration is feasible, monoclonal antibodies represent a powerful tool. Further head-to-head studies are warranted to provide a more direct and comprehensive comparison of their efficacy in various preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 抗整合素α2β1抗体,克隆BHA2.1 clone BHA2.1, Chemicon®, from mouse | Sigma-Aldrich [sigmaaldrich.com]
- 5. Gα12 Inhibits α2β1 Integrin–mediated Madin-Darby Canine Kidney Cell Attachment and Migration on Collagen-I and Blocks Tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrin α2β1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCγ2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Safety Operating Guide
Navigating the Disposal of BTT 3033: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like BTT 3033 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for laboratory chemical waste ensures the safety of personnel and compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care. As a standard practice, all research chemicals should be treated as potentially hazardous. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound.
Quantitative Data Summary for Disposal
The following table summarizes the key aspects of the this compound disposal plan, providing a clear reference for laboratory personnel.
| Parameter | Guideline |
| Waste Type | Solid Chemical Waste, Liquid Chemical Waste |
| Solid Waste Container | Clearly labeled, sealed, chemical-resistant container |
| Liquid Waste Container | Clearly labeled, sealed, chemical-resistant container for liquid waste |
| Labeling Requirements | Chemical Name (this compound), Hazard Symbols, Date |
| Storage Location | Designated, well-ventilated chemical waste storage area |
| Disposal Method | Licensed Chemical Waste Disposal Service |
Step-by-Step Disposal Procedures
The most secure and compliant method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally safe and regulated manner.
Step 1: Waste Segregation
Proper segregation of waste is the foundational step to prevent accidental chemical reactions and ensure correct disposal.
-
Solid Waste : Collect any unused or expired solid this compound in a clearly labeled, sealed, and chemical-resistant container. Any materials that have come into direct contact with the solid compound, such as weighing paper, contaminated pipette tips, and tubes, should also be placed in this designated solid chemical waste container.[1]
-
Liquid Waste : All solutions containing this compound, including prepared stock solutions (commonly in DMSO) and experimental media, must be collected in a separate, sealed, and clearly labeled container specifically for liquid chemical waste. It is crucial not to mix this compound solutions with other incompatible waste streams.[1]
Step 2: Proper Labeling
Clear and accurate labeling of waste containers is mandatory for safety and regulatory compliance.
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Include any relevant hazard symbols as indicated on the Safety Data Sheet (SDS).
-
The date the waste was first added to the container should also be clearly marked.
Step 3: Secure Storage
Proper storage of chemical waste is essential to maintain a safe laboratory environment.
-
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
To prevent accidental reactions, segregate containers of incompatible materials using physical barriers or secondary containment.[1]
-
The storage area should be kept cool and dry.[1]
Step 4: Professional Disposal
The final disposal of laboratory chemical waste must be handled by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1]
-
Provide the disposal service with a detailed inventory of the waste, including the chemical names and quantities.[1]
-
Follow any specific instructions provided by the EHS office or the contractor for packaging and preparing the waste for transport.[1]
Important Note : Never dispose of this compound down the drain. This compound may be hazardous to aquatic life, and all measures should be taken to prevent it from entering groundwater or sewage systems.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling BTT 3033
For researchers, scientists, and drug development professionals utilizing BTT 3033, a selective inhibitor of integrin α2β1, this guide provides immediate and essential safety, handling, and disposal information. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, standard laboratory safety protocols should be strictly followed. The substance should be handled in a chemical fume hood with an independent air supply.[1] Personal protective equipment is mandatory to prevent inhalation, ingestion, or contact with skin and eyes.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Prevents eye contact with dust or splashes. |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile) | Protects skin from direct contact. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Avoids inhalation of dust or aerosols.[1] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Operational Plan: Handling and Storage
Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Keep away from sources of ignition.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store at +4°C for short-term storage.
-
For long-term storage of stock solutions, aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
Disposal Plan
Contaminated materials and waste containing this compound should be treated as hazardous waste. It is recommended to transfer the waste to a suitable, sealed container and arrange for collection by a specialized disposal company in accordance with national and local regulations.[1] Do not dispose of down the drain or in general waste.
Experimental Protocols and Data
This compound is a potent and selective inhibitor of integrin α2β1, demonstrating effects in both in vitro and in vivo models.
In Vitro Inhibition of Integrin α2β1
Objective: To determine the inhibitory effect of this compound on cell adhesion mediated by integrin α2β1.
Methodology:
-
CHO (Chinese Hamster Ovary) cells expressing human integrin α2β1 are used.
-
96-well plates are coated with collagen I.
-
Cells are pre-incubated with varying concentrations of this compound.
-
The cells are then added to the collagen-coated wells and allowed to adhere.
-
Non-adherent cells are washed away, and the remaining adherent cells are quantified.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
Quantitative Data:
| Parameter | Value | Cell Line |
| EC50 | 130 nM | CHO cells expressing human α2β1 |
In Vivo Anti-inflammatory Activity
Objective: To assess the anti-inflammatory effects of this compound in a mouse model of inflammation.
Methodology:
-
An inflammatory response is induced in mice.
-
This compound is administered orally at a specified dose.
-
The extent of inflammation is measured and compared to a control group.
Quantitative Data:
| Animal Model | Administration Route | Dosage | Effect |
| Mouse air pouch model | Oral | 10 mg/kg | Reduced leukocyte infiltration by approximately 50% |
| Arachidonic acid-induced ear edema | Oral | 10 mg/kg | Clearly effective in reducing ear swelling |
Visualizing Experimental Workflow and Logical Relationships
To facilitate a clear understanding of the experimental processes and the logical flow of handling this compound, the following diagrams are provided.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
